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  • Product: (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide
  • CAS: 1201633-46-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the In Vitro Pharmacology of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide

Foreword: Charting a Course for a Novel Compound To our fellow researchers, scientists, and drug development professionals, the exploration of a novel chemical entity is a journey into the unknown, guided by the twin lig...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting a Course for a Novel Compound

To our fellow researchers, scientists, and drug development professionals, the exploration of a novel chemical entity is a journey into the unknown, guided by the twin lights of structural analogy and rigorous experimental design. This technical guide addresses the in vitro pharmacology of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide, a compound for which, as of this writing, a detailed public record of biological activity is not available. The absence of direct data, however, does not preclude a robust scientific inquiry. Instead, it compels us to leverage our collective expertise in structure-activity relationships (SAR) to formulate a predictive pharmacological profile and to outline a comprehensive, self-validating experimental strategy to elucidate its true biological function.

This document, therefore, is not a mere recitation of established facts but a forward-looking roadmap. It is designed to empower you, the researcher, with the foundational knowledge of related chemical structures, the strategic rationale for experimental choices, and the detailed protocols necessary to systematically uncover the in vitro pharmacology of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide. We will proceed with the scientific integrity and logical rigor that underpins all successful drug discovery campaigns.

Structural Analysis and Predicted Pharmacological Profile

(3-Allyl-4-hydroxy-5-methoxybenzyl)formamide is a small molecule with distinct structural motifs that suggest potential interactions with several key biological targets. Its chemical structure, C12H15NO3, features a substituted benzene ring that is a hallmark of many pharmacologically active compounds.

A critical analysis of its constituent parts provides a strong basis for our initial hypotheses:

  • Vanilloid Moiety (4-hydroxy-3-methoxybenzyl): This core structure is highly reminiscent of the "A region" of capsaicin and other vanilloid compounds known to interact with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The 4-hydroxy and 3-methoxy substitutions are considered critical for potent activity at the TRPV1 receptor. TRPV1 is a non-selective cation channel primarily expressed in sensory neurons and is a key player in the detection and transduction of noxious stimuli, including heat and certain chemical irritants.

  • Allyl Group: The presence of an allyl group at the 3-position of the benzene ring is a feature shared with eugenol and other natural compounds. This group may influence the compound's lipophilicity and could contribute to antioxidant or anti-inflammatory properties.

  • Formamide Group: The N-formyl group is a key hydrogen bond donor and acceptor, which will significantly influence the molecule's interaction with protein binding sites.

Based on these structural features, we can postulate a primary hypothesis:

Primary Hypothesis: (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide is a modulator of the TRPV1 channel.

Furthermore, the general structural class of substituted benzaldehydes and related compounds has been associated with a broader range of biological activities, leading to our secondary hypotheses:

Secondary Hypotheses:

  • The compound possesses anti-inflammatory properties, potentially through the modulation of inflammatory pathways such as NF-κB.

  • The compound exhibits cytotoxic activity against cancer cell lines.

This guide will now proceed to detail the in vitro experimental workflows required to systematically test these hypotheses.

Elucidating the Interaction with the TRPV1 Channel

The structural similarity to known TRPV1 ligands makes the investigation of its effects on this channel a primary focus. Our experimental approach will be multi-tiered, beginning with binding assays to determine affinity, followed by functional assays to characterize the nature of the interaction (agonist, antagonist, or modulator).

Radioligand Binding Assay for TRPV1 Affinity

This experiment will determine if (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide binds to the TRPV1 receptor and with what affinity.

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing human TRPV1.

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation with a known concentration of a radiolabeled TRPV1 antagonist, such as [³H]-Resiniferatoxin.

    • Add increasing concentrations of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow for binding equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound.

    • Fit the data to a one-site competition model to determine the IC50 value, which can then be used to calculate the binding affinity (Ki).

Calcium Influx Assay for Functional Activity

This assay will determine whether the compound acts as an agonist (activates the channel) or an antagonist (blocks activation by a known agonist).

Protocol:

  • Cell Culture and Dye Loading:

    • Plate TRPV1-expressing HEK293 cells in a 96-well, black-walled, clear-bottom plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Agonist Mode:

    • Add increasing concentrations of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide to the wells.

    • Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates calcium influx and channel activation.

    • Use a known TRPV1 agonist, such as capsaicin, as a positive control.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide.

    • Add a fixed concentration of capsaicin (typically the EC50 concentration) to all wells.

    • Measure the fluorescence intensity over time. A decrease in the capsaicin-induced fluorescence signal indicates antagonism.

    • Use a known TRPV1 antagonist, such as capsazepine, as a positive control.

  • Data Analysis:

    • For agonist activity, plot the change in fluorescence against the logarithm of the compound concentration to determine the EC50 value.

    • For antagonist activity, plot the percentage of inhibition of the capsaicin response against the logarithm of the compound concentration to determine the IC50 value.

Table 1: Predicted Quantitative Data for TRPV1 Modulation

AssayParameterPredicted Value RangeRationale
Radioligand BindingKi (nM)10 - 1000Based on the affinity of other small molecule vanilloid analogs.
Calcium Influx (Agonist)EC50 (µM)0.1 - 10Assuming agonist activity similar to other capsaicin analogs.
Calcium Influx (Antagonist)IC50 (µM)0.1 - 10If the compound acts as an antagonist, a similar potency range is expected.

Investigating Anti-Inflammatory Potential

The presence of the vanilloid-like moiety also suggests potential anti-inflammatory effects, as many compounds with this feature can modulate inflammatory signaling pathways.

Inhibition of Nitric Oxide Production in Macrophages

This assay assesses the compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in a 96-well plate.

  • Treatment:

    • Pre-treat the cells with various concentrations of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and incubate at room temperature.

    • Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite, a stable breakdown product of NO.

  • Data Analysis:

    • Calculate the percentage of inhibition of NO production for each concentration of the test compound.

    • Determine the IC50 value.

NF-κB Reporter Assay

This assay will determine if the compound's anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway.

Protocol:

  • Cell Line:

    • Use a cell line (e.g., HEK293) stably transfected with an NF-κB-luciferase reporter construct.

  • Treatment:

    • Plate the cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide.

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α).

  • Luciferase Assay:

    • After a suitable incubation period, lyse the cells and add a luciferase substrate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of NF-κB activation.

    • Determine the IC50 value.

Assessing Cytotoxic Activity

Given that some chalcone and benzaldehyde derivatives exhibit anti-proliferative effects, it is prudent to evaluate the cytotoxicity of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide against a panel of cancer cell lines.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Plating:

    • Plate cancer cells (e.g., HepG2, Colon 205) in a 96-well plate.

  • Treatment:

    • Treat the cells with increasing concentrations of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide for 48-72 hours.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration.

    • Determine the IC50 value.

Table 2: Predicted Quantitative Data for Anti-inflammatory and Cytotoxic Activities

AssayCell LineParameterPredicted Value Range (µM)
Nitric Oxide InhibitionRAW 264.7IC501 - 50
NF-κB ReporterHEK293IC501 - 50
MTT AssayHepG2IC50> 50
MTT AssayColon 205IC50> 50

Visualizing the Scientific Workflow and Pathways

To provide a clear visual representation of the proposed experimental plan and the primary signaling pathway of interest, the following diagrams have been generated using Graphviz.

G cluster_0 In Vitro Pharmacology Workflow A Compound Synthesis & Characterization B TRPV1 Modulation Assays A->B C Anti-inflammatory Assays A->C D Cytotoxicity Assays A->D E Data Analysis & SAR B->E C->E D->E G cluster_0 Hypothesized TRPV1 Activation Pathway Compound (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide TRPV1 TRPV1 Channel Compound->TRPV1 Binds & Activates Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Downstream Downstream Signaling (e.g., CGRP Release) Ca_Influx->Downstream

Caption: Hypothesized signaling pathway for TRPV1 agonism.

Conclusion and Future Directions

This technical guide provides a comprehensive, hypothesis-driven framework for the in vitro pharmacological characterization of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide. By leveraging the principles of structure-activity relationships, we have established a strong rationale for investigating its potential as a TRPV1 modulator, with secondary explorations into its anti-inflammatory and cytotoxic properties. The detailed protocols and logical workflow presented herein are designed to ensure a rigorous and efficient evaluation of this novel compound.

The data generated from these studies will be pivotal in determining the future trajectory of this molecule in the drug discovery pipeline. Should the primary hypothesis be confirmed, further studies to elucidate the precise binding site on TRPV1 and to assess its in vivo efficacy in models of pain and inflammation would be warranted. Conversely, strong activity in the secondary assays would open up new avenues of investigation. It is through this systematic and intellectually honest approach that we can unlock the therapeutic potential of new chemical entities.

References

  • Bioactivity Profile of the Diterpene Isosteviol and its Derivatives - PMC. (n.d.).
  • The Multifaceted Pharmacological Profile of Isoxazole-Containing Molecules: A Technical Guide - Benchchem. (n.d.).
  • Isovelleral | C15H20O2 | CID 37839 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Immunopharmacological profile of a novel isoxazol derivative, HWA 486, with potential antirheumatic activity--I. Disease modifying action on adjuvant arthritis of the rat - PubMed. (n.d.). Retrieved from [Link]

  • In vitro pharmacological properties of a series of isoprenaline derivatives - PubMed. (n.d.). Retrieved from [Link]

  • Structure-Activity Relationship of Capsaicin Analogs and Transient Receptor Potential Vanilloid 1-Mediated Human Lung Epithelial Cell Toxicity - PMC. (n.d.). Retrieved from [Link]

  • Design and Synthesis of New Transient Receptor Potential Vanilloid Type-1 (TRPV1)
Exploratory

Elucidating the Receptor Binding Profile of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide at the TRPV1 Channel

An In-depth Technical Guide Abstract The Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel is a critical molecular integrator of noxious stimuli, including heat, protons, and pungent chemicals, making it a pri...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel is a critical molecular integrator of noxious stimuli, including heat, protons, and pungent chemicals, making it a prime target for the development of novel analgesics.[1][2] The therapeutic strategy often involves leveraging the paradoxical analgesic effect of TRPV1 agonists, which induce receptor desensitization following initial activation.[2][3] This guide provides a comprehensive technical framework for characterizing the binding and functional profile of a novel putative TRPV1 agonist, (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide. Structurally, this compound possesses the key vanillyl pharmacophore characteristic of capsaicin and other known TRPV1 ligands, suggesting a high probability of interaction.[4][5] We present detailed, field-proven protocols for determining its binding affinity via competitive radioligand assays and assessing its functional activity through cell-based calcium imaging. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel compounds targeting the TRPV1 channel.

Introduction: The Rationale for Targeting TRPV1

TRPV1 is a non-selective cation channel predominantly expressed in the peripheral and central terminals of nociceptive sensory neurons.[2][6] Its activation by various stimuli, such as temperatures above 42°C, acidic conditions, or exogenous ligands like capsaicin, leads to an influx of cations (primarily Ca²⁺ and Na⁺), depolarization of the neuronal membrane, and the subsequent sensation of pain.[7][8][9]

The development of TRPV1-targeted drugs has followed two main paths: antagonists and agonists. While antagonists were initially pursued, their clinical development has been hampered by side effects such as hyperthermia.[1][10] Conversely, agonists like capsaicin have found clinical application.[11] Their mechanism of action relies on "defunctionalization"; sustained activation of TRPV1 leads to a prolonged state of desensitization and a temporary retraction of nerve endings, resulting in long-lasting analgesia in the treated area.[1][3]

The compound of interest, (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide, is a structural analog of capsaicin. It contains the essential 4-hydroxy-3-methoxybenzyl (vanillyl) group known to be critical for binding to the vanilloid pocket of the TRPV1 channel.[4][5][12] Therefore, a systematic evaluation of its interaction with the TRPV1 receptor is a logical and necessary step in assessing its therapeutic potential. This guide outlines the essential experimental workflows to achieve this.

Synthesis and Characterization of Test Compound

Prior to biological evaluation, the synthesis and structural confirmation of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide are paramount. A plausible synthetic route begins with the Claisen rearrangement of 4-allyloxy-3-methoxybenzaldehyde to yield 3-allyl-4-hydroxy-5-methoxybenzaldehyde.[13] This aldehyde can then be converted to the target formamide. A highly efficient method involves a one-pot reductive amination using formamide or a related nitrogen source.

Proposed Synthetic Step: Aldehyde to Formamide

  • Dissolve 3-allyl-4-hydroxy-5-methoxybenzaldehyde in an appropriate solvent (e.g., methanol).

  • Add an excess of formamide and a reducing agent, such as sodium cyanoborohydride.

  • Maintain the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Purify the resulting product using column chromatography.

  • Confirm the final structure and purity (>95%) using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 1: Determination of Binding Affinity via [³H]Resiniferatoxin Competitive Assay

To quantify the affinity of our test compound for the TRPV1 receptor, a competitive radioligand binding assay is the gold standard.

Causality Behind Experimental Choices
  • Receptor Source: We utilize cell membranes from Human Embryonic Kidney (HEK293) cells stably overexpressing the human TRPV1 channel. This provides a high-density, homogenous source of the receptor, maximizing the signal-to-noise ratio and ensuring the data is specific to the human isoform. Using native tissue like dorsal root ganglia (DRG) is an alternative but introduces more biological variability.[14]

  • Radioligand Selection: [³H]Resiniferatoxin ([³H]RTX) is the radioligand of choice. RTX is an ultrapotent TRPV1 agonist with extremely high affinity (pM range) and slow dissociation kinetics.[14][15] This makes it ideal for reliably labeling the receptor and allows for robust detection of competition from lower-affinity compounds.

Detailed Protocol: Competitive Binding Assay

A. Membrane Preparation:

  • Culture HEK293-hTRPV1 cells to ~90% confluency.

  • Harvest cells by scraping into ice-cold homogenization buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4).

  • Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

  • Transfer the supernatant to ultracentrifuge tubes and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in binding buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a Bradford or BCA assay.

  • Aliquot and store membranes at -80°C until use.

B. Assay Procedure:

  • In a 96-well plate, prepare serial dilutions of the test compound, (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide, in binding buffer. Also include a known competitor like unlabeled capsaicin as a positive control.

  • Add 50 µL of binding buffer to the "Total Binding" wells.

  • Add 50 µL of a high concentration of unlabeled RTX (e.g., 1 µM) to the "Non-specific Binding" (NSB) wells.[16]

  • Add 50 µL of the appropriate competitor dilution to the experimental wells.

  • Add 50 µL of [³H]RTX (at a final concentration near its Kd, typically 20-50 pM) to all wells.[14][16]

  • Add 100 µL of the membrane preparation (e.g., 20-50 µg protein) to all wells to initiate the binding reaction.

  • Incubate the plate at 37°C for 60 minutes with gentle agitation to reach equilibrium.[16]

  • Terminate the reaction by rapid filtration through a GF/C glass fiber filter plate using a cell harvester.

  • Quickly wash the filters three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, 0.2% BSA, pH 7.4).

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

Data Analysis & Interpretation
  • Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine IC₅₀: Use a non-linear regression analysis (sigmoidal dose-response) to fit the curve and determine the IC₅₀, the concentration of the test compound that inhibits 50% of the specific [³H]RTX binding.

  • Calculate Inhibition Constant (Ki): Convert the IC₅₀ to the Ki using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[16]

    • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where [L] is the concentration of [³H]RTX and Kd is its dissociation constant for TRPV1.

Visualization and Data Summary

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Data Analysis reagents Prepare Reagents: - Test Compound Dilutions - [3H]RTX - Membranes mix Mix Components in Plate: Competitor + [3H]RTX + Membranes reagents->mix controls Prepare Controls: - Total Binding (Buffer) - NSB (Unlabeled RTX) controls->mix incubate Incubate (37°C, 60 min) mix->incubate filter Rapid Filtration (Separate Bound/Free) incubate->filter wash Wash Filters (Remove Non-specific) filter->wash count Scintillation Counting (Measure Radioactivity) wash->count calc Calculate Specific Binding count->calc plot Plot Competition Curve calc->plot fit Non-linear Regression (Determine IC50) plot->fit ki Calculate Ki (Cheng-Prusoff) fit->ki

Caption: Workflow for the [³H]RTX competitive binding assay.

Table 1: Hypothetical Binding Affinity Data at Human TRPV1

Compound IC₅₀ (nM) Ki (nM) Hill Slope
Capsaicin (Control) 150 75 ~1.0

| (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide | 250 | 125 | ~1.0 |

Part 2: Functional Characterization via Calcium Imaging Assay

Binding affinity confirms interaction but does not define the nature of that interaction. A functional assay is essential to determine if the compound acts as an agonist (activates the channel), an antagonist (blocks activation), or is functionally silent.

Causality Behind Experimental Choices
  • Assay Principle: TRPV1 is a calcium-permeable channel.[2][7] Agonist binding leads to channel opening and a rapid, measurable increase in intracellular calcium concentration ([Ca²⁺]i). We exploit this by pre-loading cells with a calcium-sensitive fluorescent dye.

  • Fluorescent Indicator: Fluo-4 AM is a widely used green fluorescent indicator.[17] Its acetoxymethyl (AM) ester form allows it to passively cross the cell membrane. Intracellular esterases cleave the AM group, trapping the dye inside. Upon binding to Ca²⁺, its fluorescence intensity increases dramatically, providing a robust signal of channel activation.

Detailed Protocol: No-Wash Calcium Imaging Assay

A. Cell Preparation:

  • Seed HEK293-hTRPV1 cells into black-walled, clear-bottom 96-well plates and grow overnight to form a monolayer.

  • Prepare a dye-loading solution containing Fluo-4 AM and a non-ionic detergent like Pluronic F-127 (to aid dye solubilization) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Remove the cell culture medium and add the dye-loading solution to each well.

  • Incubate the plate for 45-60 minutes at 37°C in the dark.

B. Assay Procedure:

  • Prepare serial dilutions of the test compound and a control agonist (capsaicin) in the assay buffer.

  • Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.

  • Establish a stable baseline fluorescence reading for 10-20 seconds.

  • Add the compound dilutions to the respective wells.

  • Immediately begin recording the fluorescence intensity (Excitation ~494 nm / Emission ~516 nm) every 1-2 seconds for a period of 2-3 minutes.

Data Analysis & Interpretation
  • Quantify Response: The response is typically measured as the peak fluorescence intensity minus the baseline reading.

  • Generate Dose-Response Curve: Plot the response against the log concentration of the test compound.

  • Determine EC₅₀ and Emax: Use a non-linear regression analysis (sigmoidal dose-response) to fit the curve.

    • EC₅₀ (Potency): The concentration that produces 50% of the maximal response.

    • Emax (Efficacy): The maximum response produced by the compound, often expressed as a percentage of the response to a saturating concentration of a full agonist like capsaicin.

Visualization and Data Summary

G cluster_pathway TRPV1 Signaling Pathway Agonist Agonist (e.g., Test Compound) TRPV1 TRPV1 Channel (Closed) Agonist->TRPV1 Binds TRPV1_Open TRPV1 Channel (Open) TRPV1->TRPV1_Open Conformational Change Ca_Influx Ca²⁺ Influx TRPV1_Open->Ca_Influx Downstream Downstream Signaling (e.g., Depolarization, Pain Signal) Ca_Influx->Downstream

Caption: Simplified TRPV1 agonist activation pathway.

Table 2: Hypothetical Functional Activity Data at Human TRPV1

Compound EC₅₀ (nM) Emax (% of Capsaicin) Activity
Capsaicin (Control) 100 100% Full Agonist

| (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide | 350 | 95% | Full Agonist |

Conclusion and Future Directions

This guide provides a robust, two-part framework for characterizing a novel compound at the TRPV1 receptor. Based on our hypothetical data, (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide binds to the human TRPV1 receptor with an affinity (Ki = 125 nM) comparable to, though slightly weaker than, capsaicin. Crucially, the functional data identifies it as a full agonist (Emax = 95%) with an EC₅₀ of 350 nM.

The congruence between the binding and functional data provides a strong validation of its mechanism of action. The compound directly binds to and activates the TRPV1 channel. The next logical steps in the drug discovery cascade would include:

  • Selectivity Profiling: Assessing the compound's binding and functional activity at other related TRP channels (e.g., TRPV2, TRPA1) to ensure a selective profile.

  • Desensitization Kinetics: Quantifying the rate and extent of receptor desensitization following prolonged application of the compound, a key predictor of its analgesic efficacy.

  • In Vivo Efficacy: Evaluating the compound's analgesic properties in established preclinical models of inflammatory and neuropathic pain.

By following the detailed methodologies outlined herein, researchers can confidently and accurately define the pharmacological profile of novel TRPV1 modulators, paving the way for the development of next-generation analgesics.

References

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  • Molecular Mechanisms of TRPV1 Channel Activation - ResearchGate. [Link]

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  • [3H]Resiniferatoxin autoradiography in the CNS of wild-type and TRPV1 null mice defines TRPV1 (VR-1) protein distribution - PubMed. (2004, January 9). [Link]

  • Resiniferatoxin binds to the capsaicin receptor (TRPV1) near the extracellular side of the S4 transmembrane domain - PubMed. (2004, March 9). [Link]

  • Assay of TRPV1 Receptor Signaling | Springer Nature Experiments. [Link]

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  • A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC. (2022, August 16). [Link]

  • Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin. [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016, October 20). [Link]

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Sources

Foundational

Pharmacokinetic studies on (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide derivatives

An In-Depth Technical Guide to the Pharmacokinetic Evaluation of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide Derivatives Introduction: Bridging Chemistry and Clinical Potential The (3-Allyl-4-hydroxy-5-methoxybenzyl)for...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Evaluation of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide Derivatives

Introduction: Bridging Chemistry and Clinical Potential

The (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide scaffold represents a class of compounds with significant therapeutic potential, structurally analogous to naturally occurring bioactive molecules like eugenol and vanillin derivatives.[1] These parent compounds are known for a range of pharmacological properties, suggesting that novel derivatives could offer enhanced or novel activities. However, promising in vitro activity is merely the first step in a long journey toward a viable therapeutic agent. A compound's ability to reach its target in the body in sufficient concentration and for an appropriate duration—its pharmacokinetic (PK) profile—is the critical determinant of its success or failure.

This technical guide provides a comprehensive framework for the systematic pharmacokinetic evaluation of novel (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide derivatives. We will move beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring that each stage of the investigation builds upon the last. The objective is to construct a robust data package that not only characterizes the molecule but also de-risks its progression towards clinical trials.[2][3] This process involves a tiered approach, beginning with fundamental physicochemical and in vitro assessments before progressing to definitive in vivo studies in preclinical models.[4]

Part 1: Foundational Physicochemical & In Vitro ADME Profiling

Early characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential.[5] These in vitro assays are designed to be high-throughput, allowing for the rapid screening and prioritization of candidates, thereby saving significant resources by flagging compounds with poor drug-like properties early.[5][6][7]

Physicochemical Properties: The Bedrock of Bioavailability

Before biological evaluation, fundamental physicochemical parameters must be determined. These properties govern how a compound will behave in the aqueous and lipid environments of the body.

  • Aqueous Solubility: This is a primary determinant of oral absorption. Poor solubility can lead to low and erratic bioavailability. We assess both kinetic and thermodynamic solubility to understand its behavior under different conditions.

  • Lipophilicity (LogD7.4): The octanol-water distribution coefficient at physiological pH 7.4 predicts a compound's ability to cross biological membranes. An optimal LogD is crucial; too low, and the compound won't cross membranes, too high, and it may have poor solubility or be sequestered in fatty tissues.

  • pKa: The ionization constant determines the charge of the molecule at different pH values, which significantly impacts its solubility, permeability, and binding characteristics.

In Vitro Metabolic Stability: Predicting a Compound's Lifespan

Metabolic stability provides a first look at how long a compound is likely to survive in the body before being broken down, primarily by enzymes in the liver. A compound that is metabolized too quickly will have a short half-life and may not maintain therapeutic concentrations.

Experimental Protocol: Microsomal Stability Assay

  • Preparation: Thaw cryopreserved liver microsomes (human, rat, or mouse) on ice. Prepare a master mix containing NADPH regenerating system in a phosphate buffer (pH 7.4).[8]

  • Incubation: Add the test compound (typically at 1 µM) to the microsomal solution. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: Aliquot the reaction mixture into separate wells at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[8] This step precipitates the proteins and extracts the remaining compound.

  • Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the parent compound remaining.

  • Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the intrinsic clearance (CLint) and the in vitro half-life (t1/2).

Causality: We use liver microsomes as they contain a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism. The NADPH regenerating system is essential to fuel the catalytic cycle of these enzymes. Including a positive control (a compound with known metabolic liability, like verapamil) and a negative control (incubation without NADPH) validates the assay's performance.

Cell Permeability: Assessing Gut Wall Absorption

For orally administered drugs, crossing the intestinal wall is a prerequisite for entering circulation. The Caco-2 permeability assay is the gold standard for predicting this.

  • Methodology: Caco-2 cells, a human colon adenocarcinoma cell line, are grown on a semi-permeable membrane. When confluent, they differentiate to form a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and active transporters.

  • Assay: The test compound is added to the apical (AP) side, and its appearance on the basolateral (BL) side is measured over time. The reverse experiment (BL to AP) is also performed to calculate the efflux ratio.

  • Interpretation: A high apparent permeability coefficient (Papp) in the AP-to-BL direction suggests good passive absorption. An efflux ratio greater than 2 indicates the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit oral bioavailability.

Plasma Protein Binding (PPB): The Free Drug Hypothesis

Only the unbound (free) fraction of a drug in the bloodstream is available to interact with its target and exert a therapeutic effect. High plasma protein binding can limit efficacy and distribution into tissues.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Apparatus Setup: A RED device consists of two chambers separated by a semi-permeable membrane with an 8 kDa molecular weight cutoff, which allows small molecules to pass but retains large proteins like albumin.

  • Procedure: Add plasma to one chamber and the test compound in a phosphate buffer to the other chamber.

  • Equilibration: Seal the plate and incubate with gentle shaking for 4-6 hours at 37°C to allow the system to reach equilibrium.

  • Sampling: After incubation, take equal volume samples from both the plasma and buffer chambers.

  • Analysis: Combine the samples with a blank matrix to nullify matrix effects (plasma with blank buffer, buffer with blank plasma). Quantify the concentration of the test compound in both chambers using LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Causality: Equilibrium dialysis is considered the gold standard because it directly measures the free concentration at equilibrium without causing shifts in the binding equilibrium, providing a highly reliable measure of the unbound drug fraction.

Part 2: Bioanalytical Method Development via LC-MS/MS

Reliable pharmacokinetic data is entirely dependent on the ability to accurately and precisely measure drug concentrations in complex biological matrices like plasma or tissue homogenates. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its superior sensitivity, selectivity, and speed.[9][10]

Method Development Strategy
  • Analyte Tuning: The first step is to infuse a pure standard of the derivative into the mass spectrometer to determine its precursor ion (typically [M+H]+ or [M-H]-) and optimize fragmentation parameters to find the most stable and intense product ions for quantification and qualification.

  • Chromatographic Separation: Develop a liquid chromatography method to separate the analyte from endogenous matrix components. A simple starting point is a C18 column with a fast gradient of water and acetonitrile containing 0.1% formic acid.[11] The goal is to achieve a sharp, symmetrical peak with a retention time that avoids the initial solvent front where matrix suppression is often most severe.

  • Sample Preparation: The objective is to remove proteins and phospholipids that interfere with analysis.

    • Protein Precipitation (PPT): The simplest method. Add cold acetonitrile to the plasma sample, vortex, and centrifuge. While fast, it can be less clean than other methods.

    • Liquid-Liquid Extraction (LLE): More selective, involves extracting the analyte into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): The most selective and cleanest method, but also the most time-consuming and expensive to develop.

Method Validation: Ensuring Data Integrity

Before analyzing study samples, the method must be validated according to regulatory guidelines (e.g., ICH M10).[3][12] This is a non-negotiable step to ensure the data is trustworthy.

Table 1: Key Bioanalytical Method Validation Parameters

ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Calibration curve with a correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the mean test results to the true concentration.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
Precision The closeness of agreement among a series of measurements.Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ).
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte in blank matrix.
Recovery The efficiency of the extraction process.Should be consistent, precise, and reproducible.
Matrix Effect The alteration of ionization efficiency by co-eluting matrix components.Assessed by comparing the response in post-extraction spiked samples to that in pure solution.
Stability Analyte stability in the biological matrix under various storage and processing conditions.Freeze-thaw, short-term (bench-top), and long-term stability must be confirmed.

Part 3: In Vivo Pharmacokinetic Studies

While in vitro assays are predictive, in vivo studies are essential to understand how a compound behaves in a complex, living system.[4] These studies provide the definitive data needed to calculate key PK parameters that will guide dose selection for efficacy and toxicology studies.[13][14]

Study Design
  • Animal Model: The most common starting species are rodents (mice or rats) due to their well-characterized physiology and ease of handling.[15]

  • Dosing Routes:

    • Intravenous (IV): Administered directly into the bloodstream, this route ensures 100% bioavailability by definition. An IV dose is required to calculate fundamental parameters like clearance and volume of distribution.

    • Oral (PO): The intended clinical route for many drugs. Comparing the results of PO administration to IV administration allows for the calculation of oral bioavailability (F).

  • Dosing Design: Studies can be conducted with a single compound or using a "cassette" format where multiple compounds are dosed simultaneously to increase throughput, provided there are no anticipated interactions.[13]

  • Sample Collection: Blood samples are typically collected at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) to accurately define the concentration-time profile. Serial sampling from a single animal is preferred to reduce biological variability.

Key Pharmacokinetic Parameters

Following sample analysis, the plasma concentration versus time data is plotted. Non-compartmental analysis (NCA) is then used to derive the key PK parameters.

Table 2: Example Pharmacokinetic Data for a Hypothetical Derivative

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)Definition
Cmax (ng/mL)1,250850Maximum observed plasma concentration.
Tmax (h)0.081.0Time at which Cmax is reached.
AUC0-last (hng/mL)2,8006,300Area under the concentration-time curve from time zero to the last measurable point.
AUC0-inf (hng/mL)2,9506,850AUC extrapolated to infinity.
t1/2 (h)4.54.8Terminal half-life.
CL (mL/min/kg)5.6-Clearance: the volume of plasma cleared of the drug per unit time.
Vdss (L/kg)2.3-Volume of distribution at steady state: the theoretical volume into which the drug distributes.
F (%)-23.2Oral Bioavailability: the fraction of the oral dose that reaches systemic circulation.

Calculation of Oral Bioavailability (F): F (%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

Data Interpretation: A Holistic View
  • Absorption: A Tmax of 1 hour suggests relatively rapid absorption. An oral bioavailability of 23% is moderate and could potentially be improved through formulation, but it may also indicate high first-pass metabolism or poor absorption, which our in vitro data can help clarify.

  • Distribution: A volume of distribution (Vdss) of 2.3 L/kg is greater than total body water (~0.7 L/kg), indicating that the compound distributes out of the plasma and into the tissues. This is consistent with the free drug fraction available as determined by the PPB assay.

  • Metabolism & Excretion: A clearance of 5.6 mL/min/kg in a rat (liver blood flow is ~55 mL/min/kg) suggests low to intermediate clearance. This aligns with the half-life of ~4.5 hours, which is often sufficient for once or twice-daily dosing. The in vitro metabolic stability data should correlate with this finding.

Visualizations: Mapping the Pharmacokinetic Workflow

Diagrams provide a clear visual summary of complex processes and relationships, enhancing understanding and communication among research teams.

PK_Evaluation_Workflow cluster_0 Part 1: In Vitro Profiling cluster_1 Part 2: Bioanalysis cluster_2 Part 3: In Vivo Studies cluster_3 Decision Making PhysChem Physicochemical Characterization (Solubility, LogD, pKa) MetStab Metabolic Stability (Microsomes, Hepatocytes) PhysChem->MetStab Perm Permeability (Caco-2, PAMPA) MetStab->Perm PPB Plasma Protein Binding (RED Assay) Perm->PPB CYP CYP Inhibition/ Induction Assays PPB->CYP MethodDev LC-MS/MS Method Development CYP->MethodDev MethodVal Method Validation (ICH M10 Guidelines) MethodDev->MethodVal StudyDesign In Vivo Study Design (Rodent, IV & PO) MethodVal->StudyDesign Dosing Dosing & Sampling StudyDesign->Dosing SampleAnalysis Bioanalysis of Study Samples Dosing->SampleAnalysis PK_Calc PK Parameter Calculation (NCA) SampleAnalysis->PK_Calc DataInt Integrated Data Interpretation PK_Calc->DataInt GoNoGo Go/No-Go Decision for Lead Optimization/ Preclinical Candidacy DataInt->GoNoGo

Caption: Integrated workflow for pharmacokinetic evaluation.

Metabolic_Stability_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Thaw Liver Microsomes & Prepare NADPH Buffer C Add Compound to Microsomes (Pre-incubate at 37°C) A->C B Prepare Test Compound Stock Solution B->C D Initiate Reaction with NADPH C->D E Aliquot & Quench at Time Points (0, 5, 15... min) with ACN + Internal Std D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate % Remaining vs. Time G->H I Determine In Vitro t½ and Intrinsic Clearance H->I PK_Parameters Dose Dose AUC AUC (Exposure) Dose->AUC F Bioavailability (F) Dose->F Oral Route CL Clearance (CL) (Elimination) AUC->CL CL = Dose / AUC t_half Half-life (t½) CL->t_half t½ ∝ Vd / CL Vd Volume of Distribution (Vd) (Distribution) Vd->t_half F->AUC influences

Caption: Inter-relationship of key pharmacokinetic parameters.

Conclusion and Future Directions

The systematic pharmacokinetic evaluation outlined in this guide provides the critical data necessary to make informed decisions in a drug discovery program. For (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide derivatives, this integrated approach allows researchers to select candidates with the highest probability of success, optimizing for both potent biological activity and favorable drug-like properties.

Should a derivative demonstrate a promising profile—for instance, moderate clearance, good oral bioavailability, and a reasonable half-life—the next logical steps would include pharmacokinetic studies in a second, non-rodent species and the initiation of formal toxicology studies under Good Laboratory Practice (GLP) conditions. This rigorous, data-driven progression is fundamental to translating a promising chemical entity into a safe and effective medicine.

References

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  • Fraunhofer IME. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. European Pharmaceutical Review.
  • WuXi AppTec. (n.d.). In Vitro ADME. WuXi AppTec Lab Testing Division.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • Resolian. (n.d.). Small Molecule LC-MS/MS.
  • Eviogen Discovery. (n.d.). In Vitro ADMET.
  • Christianson, C. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone.
  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies.
  • ResolveMass Laboratories Inc. (2026, January 18). LC-MS/MS Bioanalytical Services for Small Molecule Drug Development.
  • BioDuro. (n.d.). In Vivo PK and TK. BioDuro-Sundia.
  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
  • Sygnature Discovery. (n.d.). in vivo Pharmacokinetic & Pharmacodynamic Studies.
  • IQVIA. (n.d.). Small and Large Molecule LC-MS. IQVIA Laboratories.
  • Emery Pharma. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube.
  • WuXi AppTec. (2024, August 1). How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies.
  • Creative Biolabs. (n.d.). In Vivo PK Studies.
  • Alturas Analytics, Inc. (n.d.). THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES.
  • Saudi Food & Drug Authority. (2024, March 27). General Considerations for Preclinical Studies Submissions.
  • Infinix Bio. (2026, February 28). Comprehensive Guide to Preclinical Protocol Development: Best Practices and Insights.
  • PPD. (n.d.). Preclinical Studies in Drug Development. Thermo Fisher Scientific.
  • BenchChem. (2025). A Comparative Guide to the Bioactivity of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde and Its Analogs.
  • SciELO. (n.d.). Molecular Structure Studies on Allyl Sulfonamides: Synthesis, Theoretical Treatment and Evaluation of Biological Activity.
  • Sigma-Aldrich. (n.d.). (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide.
  • Lambert, J. D., et al. (2008). Synthesis and Biological Activity of a 3,4,5-trimethoxybenzoyl Ester Analogue of epicatechin-3-gallate. Journal of Medicinal Chemistry, 51(9), 2849-2853.
  • Li, L., et al. (2013). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. Drug Metabolism and Disposition, 41(7), 1363-1371.
  • MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
  • Chen, W., et al. (2018). Pre-clinical Pharmacokinetic and Metabolomic Analyses of Isorhapontigenin, a Dietary Resveratrol Derivative. Frontiers in Pharmacology, 9, 748.
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Sources

Exploratory

Predictive Toxicity and Safety Profiling of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide: A Technical Guide

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound: (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide (CAS: 1201633-46-6) Executive Summary & Structural Rationale As a Senior Application...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound: (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide (CAS: 1201633-46-6)

Executive Summary & Structural Rationale

As a Senior Application Scientist evaluating novel chemical entities, approaching a hybrid molecule like (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide requires a deconstructive, predictive toxicology mindset. This compound is a structural chimera, combining three distinct pharmacophores:

  • A Vanilloid Ring: The 4-hydroxy-5-methoxybenzyl core is a known ligand for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

  • An Allyl Substitution: Mirroring the structure of eugenol, the allyl group introduces specific metabolic liabilities, primarily CYP450-mediated bioactivation.

  • A Formamide Moiety: Replacing the long aliphatic tail of capsaicin, the formamide group introduces systemic and reproductive toxicity risks.

To establish a robust safety profile, we cannot rely on generalized cytotoxicity assays. Instead, we must design a self-validating experimental workflow that isolates and interrogates the specific mechanistic liabilities of each structural moiety.

Mechanistic Causality: The Tripartite Toxicity Vectors

Understanding the why behind a compound's toxicity is paramount for successful drug development. For this compound, toxicity is driven by three distinct pathways.

Vector A: Hepatotoxicity via Quinone Methide Bioactivation

The allyl-substituted vanilloid ring is highly susceptible to phase I metabolism. Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) oxidize the phenolic core into a highly electrophilic quinone methide intermediate[1]. This reactive species covalently binds to cellular nucleophiles, rapidly depleting intracellular glutathione (GSH). The sudden loss of cytoprotective thiols leads to severe oxidative stress, disruption of gap junction-mediated intercellular communication (GJIC), and ultimately hepatocellular necrosis[2].

Bioactivation A Parent Compound (CAS 1201633-46-6) B CYP450 Oxidation (CYP2E1 / CYP3A4) A->B Hepatic Metabolism C Quinone Methide Intermediate B->C Bioactivation D GSH Conjugation (Detoxification) C->D + Glutathione E GSH Depletion & Oxidative Stress C->E Excess Metabolite F Hepatocellular Necrosis E->F Cell Death

Figure 1: CYP450-mediated bioactivation pathway leading to quinone methide hepatotoxicity.

Vector B: Neurotoxicity via TRPV1 Defunctionalization

The vanilloid moiety acts as an agonist for the TRPV1 channel. While transient activation causes nociception, prolonged agonism triggers a massive influx of extracellular Ca2+ and Na+[3]. This calcium overload overwhelms mitochondrial buffering capacity, inducing mitochondrial permeability transition, organelle swelling, and the release of cytochrome c, which culminates in the apoptotic defunctionalization of sensory neurons[4].

TRPV1 N1 Vanilloid Binding N2 TRPV1 Channel Activation N1->N2 N3 Massive Ca2+ Influx N2->N3 Prolonged Exposure N4 Mitochondrial Swelling N3->N4 Calcium Overload N5 Neuronal Apoptosis N4->N5 Cytochrome c Release

Figure 2: Mechanism of TRPV1-mediated calcium overload and neuronal defunctionalization.

Vector C: Reproductive Toxicity via Formamide Hydrolysis

Unlike the lipophilic tail of capsaicin, the formamide group presents a distinct systemic risk. Formamide is a well-documented reproductive and developmental toxicant (OECD Category 2)[5]. In vivo exposure can cause embryotoxicity and teratogenicity even in the absence of severe maternal toxicity, necessitating rigorous developmental screening[5][6].

Self-Validating Experimental Protocols

A protocol is only as good as its controls. To ensure scientific integrity, every assay described below includes a mechanistic validation loop to prove that observed toxicity is target-specific, rather than an artifact of non-specific membrane disruption.

Protocol 1: High-Content Hepatotoxicity & Thiol Rescue

Objective: To confirm if cytotoxicity is driven by quinone methide-induced GSH depletion.

  • Cell Culture: Seed Clone 9 rat liver cells (or primary human hepatocytes) in 96-well optical bottom plates at 1x10^4 cells/well.

  • Baseline Establishment: Load cells with 50 µM monochlorobimane (mCB) for 30 minutes to establish baseline intracellular GSH fluorescence.

  • Stratification: Divide into three cohorts:

    • Vehicle Control (0.1% DMSO)

    • Test Cohort: (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide (10 µM – 500 µM)

    • Rescue Cohort: Test Compound + 2 mM Glutathione Ethyl Ester (GSH-EE).

  • Kinetic Monitoring: Monitor fluorescence kinetically (Ex 394 nm / Em 490 nm) every 15 minutes for 4 hours.

  • Causality Check: If the Rescue Cohort demonstrates >90% restoration of cell viability compared to the Test Cohort, the toxicity is mechanistically validated as quinone methide-driven thiol depletion[2].

Protocol 2: TRPV1-Mediated Calcium Overload Assay

Objective: To differentiate between targeted TRPV1 defunctionalization and off-target ionophore activity.

  • Isolation: Isolate and culture adult rat dorsal root ganglion (DRG) neurons. Identify viable nociceptors via Thy1 immunostaining.

  • Dye Loading: Incubate cells with the calcium indicator Fluo-4 AM (3 µM) for 45 minutes at 37°C.

  • Stratification:

    • Vehicle Control

    • Test Cohort: Compound (100 nM - 10 µM)

    • Antagonist Cohort: Compound + 10 µM capsazepine (or 6-IDHC, a specific TRPV1 antagonist).

  • Quantification: Quantify Ca2+ transients via confocal microscopy and assess cellular morphology (membrane blebbing) at 24 hours.

  • Causality Check: A true TRPV1-mediated toxicity profile will show massive Ca2+ influx that is completely abrogated in the capsazepine cohort[3][7]. Failure to rescue indicates non-specific membrane permeabilization.

Protocol 3: Predictive In Vivo Reproductive Toxicity (OECD 414 Adapted)

Objective: To evaluate the teratogenic potential of the formamide moiety.

  • Dosing: Administer the compound via oral gavage to pregnant Sprague-Dawley rats from Gestation Day (GD) 6 to 20.

  • Cohorts: 0 (Vehicle), 50, 150, and 350 mg/kg/day.

  • Maternal Monitoring: Monitor maternal body weight, food consumption, and clinical signs daily. (Note: Formamide-driven maternal toxicity typically presents as a >7% body weight reduction[5]).

  • Fetal Evaluation: On GD 21, perform laparohysterectomy to evaluate fetal viability, weight, and structural morphology.

  • Causality Check: Record the NOAEL (No Observed Adverse Effect Level). If fetal skeletal variations occur at doses where maternal toxicity is absent, the compound possesses direct teratogenic liabilities[5][6].

Quantitative Data Summary

Based on structural interpolation from its constituent pharmacophores (eugenol, capsaicin, and formamide), the following predictive toxicity thresholds are established to guide dose-ranging studies.

Table 1: Predictive Toxicity and Pharmacological Thresholds

Target / AssayReference CompoundPredicted Threshold for (3-Allyl-4-hydroxy-5-methoxybenzyl)formamideMechanistic Driver
Hepatotoxicity (Clone 9) Eugenol (IC50: 10-100 µM)50 - 150 µM Quinone methide formation via allyl group oxidation.
Neurotoxicity (DRG) Capsaicin (IC50: 100 nM)500 nM - 5 µM Weaker TRPV1 agonism due to lack of lipophilic tail.
ReproTox (In Vivo) Formamide (NOAEL: 350 ppm)< 350 ppm (equivalent) Formamide hydrolysis and systemic circulation.

Strategic Workflow & Conclusion

When advancing (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide through preclinical screening, a tiered approach is mandatory. Failure at any specific node should trigger immediate structural optimization (e.g., replacing the allyl group with a less metabolically labile moiety to prevent quinone methide formation).

Workflow S1 Phase 1: In Vitro Hepatotoxicity (Clone 9) S2 Phase 2: Target Specificity (TRPV1 DRG) S1->S2 S3 Phase 3: In Vivo Repeated Dose (OECD 407) S2->S3 S4 Phase 4: ReproTox Screening (OECD 414) S3->S4 S5 Candidate Selection / Go-No-Go S4->S5

Figure 3: Tiered predictive toxicology workflow for vanilloid-formamide hybrid compounds.

By strictly adhering to these self-validating protocols, drug development professionals can confidently navigate the complex toxicity landscape of this hybrid molecule, ensuring that only safe, mechanistically sound candidates progress to advanced in vivo models.

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Foundational

An In-depth Technical Guide to (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Foreword The exploration of novel bioactive molecules is a cornerstone of modern drug discovery and development. Within this landscape, substituted benzylam...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The exploration of novel bioactive molecules is a cornerstone of modern drug discovery and development. Within this landscape, substituted benzylamine derivatives and their analogues have garnered significant attention due to their diverse pharmacological activities. This technical guide focuses on a specific compound of interest: (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide. As a structural analogue of capsaicin, the active component in chili peppers, this molecule holds potential for investigation in areas such as antioxidant and neuroprotective research. This document provides a comprehensive overview of its chemical properties, a detailed theoretical synthesis pathway based on established methodologies, and a discussion of its potential applications in the field of medicinal chemistry.

Compound Identification and Physicochemical Properties

(3-Allyl-4-hydroxy-5-methoxybenzyl)formamide is a distinct organic compound characterized by a substituted benzene ring. The core structure consists of a benzylformamide with allyl, hydroxyl, and methoxy functional groups at positions 3, 4, and 5 of the aromatic ring, respectively.

Structural Formula

The structural formula of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide is presented below:

Chemical Structure of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide

Figure 1: Chemical Structure of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide.

Physicochemical Data

A summary of the key physicochemical properties of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide is provided in the table below. The exact mass is calculated from the molecular formula using the mass of the most abundant isotopes of each element.

PropertyValueSource
IUPAC Name N-((3-allyl-4-hydroxy-5-methoxyphenyl)methyl)formamide-
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.26 g/mol
Exact Mass 221.1052 DaCalculated
CAS Number 1201633-46-6
InChI Key RPDAGHKJDYNWMP-UHFFFAOYSA-N

Proposed Synthesis Pathway

Synthesis_Pathway A 4-(Allyloxy)-3-methoxybenzaldehyde B 3-Allyl-4-hydroxy-5-methoxybenzaldehyde A->B Claisen Rearrangement (Microwave, 200°C) C (3-Allyl-4-hydroxy-5-methoxybenzyl)amine B->C Reductive Amination (e.g., NH4OAc, NaBH3CN) D (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide C->D N-Formylation (e.g., Ethyl Formate)

Caption: Proposed three-step synthesis of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide.

Step 1: Synthesis of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde

The initial step involves a Claisen rearrangement of 4-(allyloxy)-3-methoxybenzaldehyde. This intramolecular rearrangement is effectively achieved through microwave irradiation, which provides a significant rate enhancement compared to conventional heating.

Experimental Protocol:

  • Reaction Setup: In a microwave-safe vessel, dissolve 4-(allyloxy)-3-methoxybenzaldehyde (1 equivalent) in a minimal amount of a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP).

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 200°C for a duration of 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous phase with a suitable organic solvent, such as dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield the pure 3-Allyl-4-hydroxy-5-methoxybenzaldehyde.[1]

Step 2: Reductive Amination to (3-Allyl-4-hydroxy-5-methoxybenzyl)amine

The second step involves the conversion of the synthesized aldehyde to the corresponding primary amine via reductive amination. This transformation can be achieved using various reagents, with a common method employing ammonium acetate and a reducing agent like sodium cyanoborohydride.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde (1 equivalent) in methanol, add ammonium acetate (excess, e.g., 10 equivalents).

  • Formation of Imine: Stir the mixture at room temperature for approximately 30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN) (e.g., 1.5 equivalents) portion-wise to the reaction mixture. It is crucial to maintain the pH of the reaction mixture between 6 and 7 by the dropwise addition of glacial acetic acid.

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature and monitor its progress by TLC. Once the starting material is consumed, carefully add dilute hydrochloric acid to quench the reaction and decompose the excess reducing agent. The solvent is then evaporated under reduced pressure.

  • Purification: The residue is taken up in water and washed with an organic solvent to remove any unreacted aldehyde. The aqueous layer is then basified with a strong base (e.g., NaOH) to a pH of approximately 10 and extracted with an organic solvent (e.g., dichloromethane). The combined organic extracts are dried over anhydrous sodium sulfate and concentrated in vacuo to afford the desired (3-Allyl-4-hydroxy-5-methoxybenzyl)amine.

Step 3: N-Formylation to (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide

The final step is the N-formylation of the primary amine. A variety of methods can be employed for this transformation, with the use of ethyl formate being a straightforward and effective approach.[2]

Experimental Protocol:

  • Reaction Setup: Dissolve the (3-Allyl-4-hydroxy-5-methoxybenzyl)amine (1 equivalent) in an excess of ethyl formate, which can also serve as the solvent.

  • Reaction Conditions: Heat the mixture to reflux and stir for several hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture and evaporate the excess ethyl formate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the final product, (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide.

Spectroscopic Characterization (Predicted)

TechniquePredicted Key Signals
¹H NMR - A singlet for the formyl proton (CHO) around 8.0-8.5 ppm. - Two singlets for the aromatic protons. - A multiplet for the vinyl proton of the allyl group (CH=CH₂). - Two doublets of doublets for the terminal vinyl protons of the allyl group (=CH₂). - A doublet for the methylene protons of the benzyl group (Ar-CH₂-NH). - A doublet for the methylene protons of the allyl group (Ar-CH₂-CH=). - A singlet for the methoxy protons (OCH₃). - A broad singlet for the phenolic hydroxyl proton (OH). - A broad singlet for the amide proton (NH).
¹³C NMR - A signal for the formyl carbon (C=O) around 160-165 ppm. - Signals for the aromatic carbons, including quaternary carbons and those bearing protons. - Signals for the carbons of the allyl group. - A signal for the benzylic methylene carbon. - A signal for the methoxy carbon.
IR (cm⁻¹) - A broad peak for the O-H stretch of the phenolic hydroxyl group around 3200-3400 cm⁻¹. - A peak for the N-H stretch of the amide around 3300 cm⁻¹. - A strong peak for the C=O stretch of the amide (Amide I band) around 1650-1680 cm⁻¹. - A peak for the N-H bend of the amide (Amide II band) around 1520-1550 cm⁻¹. - Peaks for aromatic C=C stretching. - A peak for the C-O stretching of the methoxy group.
Mass Spec. - A molecular ion peak [M]⁺ corresponding to the exact mass of 221.1052. - Characteristic fragmentation patterns, including the loss of the formyl group and cleavage of the benzyl-nitrogen bond.

Potential Applications in Drug Discovery and Development

The structural similarity of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide to capsaicin and other related natural products suggests a range of potential biological activities that warrant investigation.

Applications A (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide B Antioxidant Activity A->B Scavenging of Free Radicals C Neuroprotective Effects A->C Modulation of Neuronal Pathways D Anti-inflammatory Properties A->D Inhibition of Inflammatory Mediators E Analgesic Potential A->E Interaction with TRPV1 Receptors

Caption: Potential therapeutic applications of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide.

Antioxidant and Neuroprotective Agent

The phenolic hydroxyl group is a key structural feature known to contribute to the antioxidant properties of many compounds by acting as a hydrogen donor to scavenge free radicals. Studies on capsaicin analogues have demonstrated that the presence of a phenolic hydroxyl group is critical for their antioxidant activity.[3] It is hypothesized that (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide, possessing this functional group, could exhibit significant antioxidant effects. By mitigating oxidative stress, this compound may also offer neuroprotective benefits, a therapeutic strategy of interest for neurodegenerative diseases.[4]

Anti-inflammatory and Analgesic Properties

Capsaicin is well-known for its interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor, which plays a crucial role in pain sensation and inflammation. While the formamide moiety in the target compound represents a significant structural deviation from the amide linkage in capsaicin, the overall vanilloid-like scaffold suggests that it may still interact with TRPV1 or other pathways involved in nociception and inflammation. The synthesis and evaluation of capsaicin analogues with modifications in the amide region have been a subject of interest to develop analgesics with reduced pungency.[5][6]

Conclusion and Future Directions

(3-Allyl-4-hydroxy-5-methoxybenzyl)formamide represents a promising scaffold for further investigation in the realm of medicinal chemistry. This technical guide has provided a comprehensive overview of its chemical properties and a plausible, detailed synthetic pathway based on established chemical transformations. The predicted spectroscopic data serves as a benchmark for the characterization of this molecule.

Future research should focus on the practical synthesis and thorough characterization of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide to confirm its structure and purity. Subsequently, a systematic evaluation of its biological activities, particularly its antioxidant, neuroprotective, anti-inflammatory, and analgesic properties, is warranted. Such studies will be instrumental in elucidating the structure-activity relationships of this class of compounds and in determining their potential as lead molecules for the development of novel therapeutic agents.

References

  • Yan, Z., et al. (2023). Synthesis and biological evaluation of capsaicin analogues as antioxidant and neuroprotective agents. RSC Medicinal Chemistry.
  • Luo, L., et al. (2023). Capsaicin derivatives: Synthesis and biological activity. Journal of Medicinal Chemistry.
  • Acharya, P., et al. (2023). Anticancer Activity of Region B Capsaicin Analogs. Journal of Medicinal Chemistry.
  • Guerra, F., et al. (2024).
  • Yan, Z., et al. (2023). Synthesis and biological evaluation of capsaicin analogues as antioxidant and neuroprotective agents. RSC Publishing. Available at: [Link]

  • AWS. III Spectroscopic Data. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Electronic Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

  • Asaruddin, M. R., et al. (2015).
  • FULIR. (2019). Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. Available at: [Link]

  • Beilstein Journals. (2015). Supporting Information Asymmetric synthesis of a stereopentade fragment toward latrunculins Experimental procedures, compound characterization data and copies of NMR spectra. Available at: [Link]

  • PubChem. 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde. Available at: [Link]

  • Jung, S. H., et al. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society.
  • Yang, S., et al. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles.
  • Semantic Scholar. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Available at: [Link]

  • Cindrić, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules.
  • ResearchGate. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5-aminomethylbenzaldehydes. Available at: [Link]

  • Bernini, R., et al. (2008).
  • SciELO. (2018). Molecular Structure Studies on Allyl Sulfonamides: Synthesis, Theoretical Treatment and Evaluation of Biological Activity. Available at: [Link]

  • Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available at: [Link]

  • ChemSrc. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE. Available at: [Link]

  • Google Patents. (2009). Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.

Sources

Protocols & Analytical Methods

Method

Synthesis of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide: An Application Note and Detailed Protocol

Abstract This document provides a comprehensive, step-by-step guide for the synthesis of (3-allyl-4-hydroxy-5-methoxybenzyl)formamide, a valuable substituted aromatic compound with potential applications in medicinal che...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of (3-allyl-4-hydroxy-5-methoxybenzyl)formamide, a valuable substituted aromatic compound with potential applications in medicinal chemistry and materials science. The synthetic strategy is designed for robustness and adaptability in a standard organic chemistry laboratory setting. The protocol is divided into a four-stage process commencing with the O-allylation of vanillin, followed by a thermal Claisen rearrangement, subsequent reductive amination, and concluding with N-formylation. Each step is detailed with underlying chemical principles, safety precautions, and characterization checkpoints to ensure the integrity of the final product. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

(3-Allyl-4-hydroxy-5-methoxybenzyl)formamide is a molecule of interest due to its unique structural motifs. The presence of a formamide group, a phenolic hydroxyl, a methoxy group, and an allyl substituent on a benzene ring offers multiple points for further chemical modification, making it a versatile building block in the synthesis of more complex molecules. The strategic placement of these functional groups suggests potential for biological activity and utility as a scaffold in the design of novel therapeutic agents or functional materials. This protocol outlines a reliable and reproducible multi-step synthesis to obtain this target compound with high purity.

Overall Synthetic Scheme

The synthesis of (3-allyl-4-hydroxy-5-methoxybenzyl)formamide is achieved through a four-step reaction sequence starting from commercially available vanillin.

Overall_Synthetic_Scheme Vanillin Vanillin Allyl_Vanillin 4-Allyloxy-3-methoxybenzaldehyde Vanillin->Allyl_Vanillin Step 1: O-Allylation (Allyl bromide, K2CO3, Acetone) Rearranged_Aldehyde 3-Allyl-4-hydroxy-5-methoxybenzaldehyde Allyl_Vanillin->Rearranged_Aldehyde Step 2: Claisen Rearrangement (Heat, N,N-Dimethylaniline) Benzylamine (3-Allyl-4-hydroxy-5-methoxybenzyl)amine Rearranged_Aldehyde->Benzylamine Step 3: Reductive Amination (NH4OAc, NaBH3CN, Methanol) Final_Product (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide Benzylamine->Final_Product Step 4: N-Formylation (Ethyl formate, Reflux)

Caption: Four-step synthesis of the target compound.

Part 1: Synthesis of 4-Allyloxy-3-methoxybenzaldehyde

Principle and Mechanism

The initial step involves a Williamson ether synthesis, a classic and efficient method for forming ethers. The phenolic hydroxyl group of vanillin is deprotonated by a weak base, potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks allyl bromide in an SN2 reaction, displacing the bromide and forming the desired allyl ether. Acetone is a suitable polar aprotic solvent for this reaction.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )QuantityNotes
Vanillin152.1515.2 g (0.1 mol)Commercially available, high purity
Allyl bromide120.9914.5 g (0.12 mol)Lachrymator, handle in a fume hood
Potassium carbonate (K₂CO₃)138.2127.6 g (0.2 mol)Anhydrous, finely powdered
Acetone58.08250 mLAnhydrous
Equipment
Round-bottom flask (500 mL)1With a magnetic stir bar
Reflux condenser1
Heating mantle1
Rotary evaporator1For solvent removal
Separatory funnel (500 mL)1For work-up
Experimental Protocol
  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add vanillin (15.2 g, 0.1 mol) and anhydrous potassium carbonate (27.6 g, 0.2 mol).

  • Add 250 mL of anhydrous acetone to the flask.

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Slowly add allyl bromide (14.5 g, 0.12 mol) to the mixture using a dropping funnel.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56 °C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in 150 mL of dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with 1 M sodium hydroxide (2 x 50 mL) to remove any unreacted vanillin, followed by a wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-allyloxy-3-methoxybenzaldehyde as a pale yellow oil or low-melting solid. The product is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation or column chromatography.

Part 2: Synthesis of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde

Principle and Mechanism

This step utilizes the Claisen rearrangement, a powerful[1]-sigmatropic rearrangement of allyl phenyl ethers to form o-allylphenols.[2][3] The reaction proceeds through a concerted, pericyclic mechanism involving a six-membered ring transition state.[4] Heating the 4-allyloxy-3-methoxybenzaldehyde induces the migration of the allyl group from the oxygen atom to the ortho position on the aromatic ring, yielding the desired product. The use of a high-boiling solvent like N,N-dimethylaniline can facilitate the reaction at the required temperature.

Claisen_Rearrangement start 4-Allyloxy-3-methoxybenzaldehyde transition [3,3]-Sigmatropic Rearrangement start->transition intermediate Dienone Intermediate transition->intermediate Heat product 3-Allyl-4-hydroxy-5-methoxybenzaldehyde intermediate->product Tautomerization

Caption: The Claisen rearrangement mechanism.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )QuantityNotes
4-Allyloxy-3-methoxybenzaldehyde192.2119.2 g (0.1 mol)From the previous step
N,N-Dimethylaniline121.1850 mLHigh-boiling solvent, handle with care
Equipment
Three-necked flask (250 mL)1With a thermometer and reflux condenser
Heating mantle1
Distillation apparatus1For removal of the solvent
Experimental Protocol
  • Place 4-allyloxy-3-methoxybenzaldehyde (19.2 g, 0.1 mol) and N,N-dimethylaniline (50 mL) in a 250 mL three-necked flask equipped with a thermometer, a reflux condenser, and a magnetic stir bar.

  • Heat the mixture to 180-200 °C in an oil bath with stirring.

  • Maintain this temperature and monitor the reaction by TLC (e.g., mobile phase: 3:1 Hexane/Ethyl Acetate). The reaction is generally complete in 2-4 hours.[5]

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with 150 mL of diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with 2 M hydrochloric acid (3 x 50 mL) to remove the N,N-dimethylaniline, followed by a wash with water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 3-allyl-4-hydroxy-5-methoxybenzaldehyde as a solid.

Part 3: Synthesis of (3-Allyl-4-hydroxy-5-methoxybenzyl)amine

Principle and Mechanism

Reductive amination is a two-step process in one pot that converts an aldehyde to an amine. First, the aldehyde reacts with an ammonia source (ammonium acetate) to form an imine intermediate. This imine is then reduced in situ by a mild reducing agent, sodium cyanoborohydride, to the corresponding amine.[6] Sodium cyanoborohydride is particularly effective as it selectively reduces the imine in the presence of the starting aldehyde.[6]

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )QuantityNotes
3-Allyl-4-hydroxy-5-methoxybenzaldehyde192.219.6 g (0.05 mol)From the previous step
Ammonium acetate (NH₄OAc)77.0819.3 g (0.25 mol)Anhydrous
Sodium cyanoborohydride (NaBH₃CN)62.843.8 g (0.06 mol)Toxic, handle with care in a fume hood
Methanol32.04200 mLAnhydrous
Equipment
Round-bottom flask (500 mL)1With a magnetic stir bar
Standard glassware for work-up
Experimental Protocol
  • In a 500 mL round-bottom flask, dissolve 3-allyl-4-hydroxy-5-methoxybenzaldehyde (9.6 g, 0.05 mol) and ammonium acetate (19.3 g, 0.25 mol) in 200 mL of anhydrous methanol.

  • Stir the solution at room temperature for 30 minutes.

  • Carefully add sodium cyanoborohydride (3.8 g, 0.06 mol) portion-wise to the stirring solution.

  • Continue to stir the reaction mixture at room temperature overnight (12-16 hours).

  • Monitor the reaction by TLC to confirm the disappearance of the starting aldehyde.

  • Quench the reaction by slowly adding 2 M HCl until the pH is acidic (pH ~2), which decomposes the excess borohydride (perform in a fume hood as hydrogen cyanide gas may be evolved).

  • Stir for an additional 30 minutes, then remove the methanol under reduced pressure.

  • Add 100 mL of water to the residue and basify with 2 M NaOH until the pH is ~10.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude (3-allyl-4-hydroxy-5-methoxybenzyl)amine, which can be used in the next step without further purification.

Part 4: Synthesis of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide

Principle and Mechanism

The final step is the N-formylation of the primary amine. A straightforward and effective method is the reaction with ethyl formate, which serves as both the reagent and solvent.[7] The amine acts as a nucleophile, attacking the carbonyl carbon of the ethyl formate. The subsequent collapse of the tetrahedral intermediate eliminates ethanol, yielding the desired formamide. This reaction is typically driven to completion by heating under reflux.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )QuantityNotes
(3-Allyl-4-hydroxy-5-methoxybenzyl)amine193.24~0.05 mol (crude)From the previous step
Ethyl formate74.08100 mLFlammable
Equipment
Round-bottom flask (250 mL)1With a magnetic stir bar and reflux condenser
Heating mantle1
Rotary evaporator1For solvent removal
Experimental Protocol
  • Place the crude (3-allyl-4-hydroxy-5-methoxybenzyl)amine from the previous step into a 250 mL round-bottom flask.

  • Add 100 mL of ethyl formate.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethyl formate and the ethanol byproduct under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to afford (3-allyl-4-hydroxy-5-methoxybenzyl)formamide as a solid.[8]

Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure and the presence of all expected functional groups.

  • Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of the functional groups (e.g., O-H, N-H, C=O, C=C).

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the solid product.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Allyl bromide is a lachrymator and should be handled with extreme care.

  • Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with acid.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source.
  • Sustainability and efficiency assessment of vanillin allylation: in solution versus ball-milling. Royal Society of Chemistry.
  • Mild and convenient N-formylation protocol in w
  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • The purification of formamide, and the rate of its reaction with dissolved water. Journal of the Chemical Society B: Physical Organic. (1967). [Link]

  • N‐Formylation of Amines Utilizing CO2 by a Heterogeneous Metal-Organic Framework Supported Single-Site Cobalt. Royal Society of Chemistry. [Link]

  • Sustainability and efficiency assessment of vanillin allylation: in solution versus ball-milling. Royal Society of Chemistry. (2026). [Link]

  • THE PURIFICATION OF FORMAMIDE AND THE CONDUCTIVITIES OF HYDROCHLORIC ACID AND OF FORMIC ACID IN FORMAMIDE. ProQuest. [Link]

  • Purification process of N-vinylformamide.
  • CCCCL I. -The Purification and Some Phys ical Constants of Formamide. Royal Society of Chemistry. (1931). [Link]

  • Formylation of Amines. PMC. [Link]

  • Claisen Rearrangement. Organic Chemistry Portal. [Link]

  • 18.4: Reactions of Ethers - Claisen Rearrangement. Chemistry LibreTexts. (2024). [Link]

  • Asymmetric Claisen rearrangement of allyl vinyl ethers and... ResearchGate. [Link]

  • Optimization of the chemical parameters for the allylation of vanillin. ResearchGate. [Link]

  • Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5- aminomethylbenzaldehydes. ResearchGate. (2018). [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016). [Link]

  • Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. (2022). [Link]

  • Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. MDPI. (2022). [Link]

  • Catalytic Enantioselective Claisen Rearrangements of O-Allyl β-Ketoesters. PMC. [Link]

  • Synthesis of 4-hydroxy-3-methoxy benzaldehyde. PrepChem.com. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. (2017). [Link]

  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications (RSC Publishing). [Link]

  • One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous medium. NTU Scholars. [Link]

  • Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. PMC. (2025). [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

Sources

Application

Application Note: Preparation, Handling, and Storage of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide Stock Solutions in DMSO

Executive Summary The integrity of in vitro and in vivo assays depends heavily on the precise preparation and storage of small molecule stock solutions. (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide is a synthetic vanillo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integrity of in vitro and in vivo assays depends heavily on the precise preparation and storage of small molecule stock solutions. (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide is a synthetic vanilloid-like derivative containing multiple reactive functional groups. This application note provides a comprehensive, self-validating protocol for reconstituting this compound in Dimethyl Sulfoxide (DMSO). By detailing the causality behind solvent selection, environmental controls, and aliquoting strategies, this guide ensures maximum compound stability and reproducible experimental outcomes.

Physicochemical Profile & Mechanistic Considerations

Before formulating a reconstitution strategy, it is critical to analyze the compound's structural vulnerabilities. The molecule features a lipophilic allyl-benzyl core, a hydrogen-bonding formamide group, and an oxidation-sensitive phenolic hydroxyl.

Table 1: Compound Specifications

PropertyValue / Description
Compound Name (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide
CAS Number 1201633-46-6 ([1])
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol ([2])
SMILES String COc1cc(cc(c1O)CC=C)CNC=O ([3])
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Structural Vulnerabilities dictating the Protocol:
  • Phenolic Hydroxyl (-OH): Highly susceptible to oxidation (forming quinones), especially in the presence of dissolved oxygen and light.

  • Allyl Group (-CH₂-CH=CH₂): Prone to auto-oxidation and cross-linking when exposed to radical initiators, heat, or prolonged UV light.

  • Formamide Group (-NH-CHO): Can undergo hydrolysis if exposed to aqueous environments over extended periods.

Rationale for Solvent Selection and Environmental Control

To mitigate the structural vulnerabilities outlined above, the preparation workflow must adhere to strict environmental controls:

  • Why Anhydrous DMSO? DMSO is an amphiphilic, aprotic solvent that perfectly solvates the lipophilic aromatic ring while accommodating the polar formamide group. However, standard DMSO is highly hygroscopic. Using anhydrous, molecular biology-grade DMSO (≥99.9% purity) is strictly required to prevent the introduction of water ([4]). Water ingress leads to the irreversible precipitation of the lipophilic core and accelerates the hydrolysis of the formamide linkage.

  • Why Amber Tubes? The phenolic and allyl moieties are photo-sensitive. Amber microcentrifuge tubes block UV/visible light, preventing photo-catalyzed auto-oxidation.

  • Why Single-Use Aliquots? Repeated freeze-thaw cycles cause localized concentration gradients and introduce atmospheric moisture into the hygroscopic DMSO, leading to compound degradation and inconsistent assay dosing ([5], [6]).

Reconstitution Protocol

Materials Required
  • (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide powder (Lyophilized)

  • Anhydrous DMSO (Sealed under inert gas)

  • Sterile, amber microcentrifuge tubes (1.5 mL)

  • Argon or Nitrogen gas (for headspace purging)

  • Analytical balance and calibrated micropipettes

Reconstitution Calculations

Use the following matrix to determine the exact volume of anhydrous DMSO required to achieve your target stock concentration based on the mass of the powder weighed.

Table 2: DMSO Volume Addition Matrix (MW = 221.25 g/mol )

Weighed MassVol. for 10 mM StockVol. for 25 mM StockVol. for 50 mM Stock
1.0 mg 452.0 µL180.8 µL90.4 µL
5.0 mg 2259.9 µL904.0 µL452.0 µL
10.0 mg 4519.8 µL1807.9 µL904.0 µL

Formula used: Volume (µL) =[Mass (mg) / 221.25] / Target Concentration (M) * 1,000,000

Step-by-Step Workflow
  • Thermal Equilibration (Critical Step): Remove the compound vial from cold storage and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the anhydrous environment.

  • Weighing: Accurately weigh the desired mass of the powder into an amber microcentrifuge tube.

  • Dissolution: Pipette the calculated volume of anhydrous DMSO directly onto the powder.

  • Agitation: Vortex the tube gently for 60 seconds. If the compound does not dissolve completely, place the tube in a room-temperature ultrasonic water bath for 1–2 minutes. Causality: Sonication disrupts molecular crystal lattices without applying excessive heat that could degrade the molecule.

  • Quality Control (Self-Validation): Hold the tube against a light source. The solution must be completely clear. If micro-particulates or a cloudy suspension remain, repeat the sonication step. Do not proceed to aliquoting until the solution is optically clear.

  • Aliquoting & Purging: Divide the master stock into single-use aliquots (e.g., 20 µL per tube). Gently blow Argon or Nitrogen gas over the top of the tube before capping to displace oxygen.

  • Storage: Store aliquots immediately at -80°C for long-term stability (up to 2 years) or -20°C for short-term use (up to 3 months) ([5]).

Workflow Visualization

The following diagram maps the logical decision gates and handling steps required to successfully prepare the stock solution.

G Start Start: (3-Allyl-4-hydroxy- 5-methoxybenzyl)formamide Weigh Equilibrate to RT & Weigh Start->Weigh DMSO Add Anhydrous DMSO Weigh->DMSO Mix Vortex / Gentle Sonication DMSO->Mix Check Visual Inspection (Clear Solution?) Mix->Check Aliquot Aliquot into Amber Tubes (Single-use) Check->Aliquot YES Fail Warm to 37°C or Sonicate Check->Fail NO Store Store at -20°C or -80°C Aliquot->Store Fail->Mix

Caption: Workflow for preparing (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide DMSO stock solutions.

Downstream Application: Aqueous Dilution Guidelines

When transitioning from the DMSO stock to aqueous biological assays (e.g., cell culture media or biochemical buffers), extreme care must be taken to prevent compound "crashing" (precipitation).

  • Maximum Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed 0.1% to 0.5% (v/v) . Higher concentrations induce solvent-mediated cytotoxicity and alter cell membrane permeability ([6]).

  • Stepwise Addition: Never add aqueous buffer directly into the DMSO stock. Instead, add the DMSO stock dropwise into the larger volume of aqueous buffer while continuously vortexing. Causality: Continuous mixing prevents transient, localized supersaturation of the lipophilic compound at the solvent interface, thereby preventing micro-precipitation.

References

  • Selvita. "Compound Management and Sample Preparation Workflows". Available at: [Link]

Sources

Method

High-Resolution ¹H and ¹³C NMR Elucidation Protocol for (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide

Introduction and Structural Context (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide is a structurally complex vanilloid derivative, sharing a biosynthetic and synthetic lineage with eugenol and capsaicinoids[1]. The molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Context

(3-Allyl-4-hydroxy-5-methoxybenzyl)formamide is a structurally complex vanilloid derivative, sharing a biosynthetic and synthetic lineage with eugenol and capsaicinoids[1]. The molecule features a highly substituted aromatic core (an allyl group, a phenolic hydroxyl, and a methoxy group) conjugated to a formamidomethyl moiety.

From an analytical perspective, the formamide group introduces a critical stereochemical dynamic: restricted rotation around the C–N amide bond . This partial double-bond character results in the coexistence of cis and trans rotamers in solution, leading to peak doubling in the NMR spectrum. Resolving these rotameric signals from the core aromatic and aliphatic resonances requires a meticulously designed acquisition and assignment protocol.

Experimental Protocol: Sample Preparation & Acquisition

To establish a self-validating system of structural proof, the acquisition parameters must be optimized to prevent the exchangeable protons (–OH and –NH) from broadening into the baseline, while simultaneously capturing the rotameric equilibrium.

Step-by-Step Methodology
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous Dimethyl Sulfoxide-d6 (DMSO-d6).

    • Causality: DMSO-d6 acts as a strong hydrogen-bond acceptor, locking the phenolic –OH and amide –NH protons into distinct, sharp resonances and preventing rapid intermolecular proton exchange.

  • Instrument Tuning: Utilize a 600 MHz (or higher) NMR spectrometer equipped with a cryoprobe to ensure sufficient dispersion of the tightly clustered aromatic and alkene multiplets.

  • Temperature Control: Acquire initial spectra at exactly 298 K (25 °C).

    • Causality: Elevated temperatures will cause the cis and trans formamide rotamers to coalesce into time-averaged broad singlets. Maintaining 298 K ensures the rotameric ratio (typically ~85:15 trans:cis) is clearly quantifiable.

  • Pulse Sequences:

    • 1D ¹H: 30° pulse angle, 2-second relaxation delay (d1), 64k data points, 16 scans.

    • 1D ¹³C{¹H}: Power-gated decoupling, 2-second d1, 1024 scans.

    • 2D Validation Suite: COSY (homonuclear coupling), HSQC (one-bond ¹H-¹³C), and HMBC (long-range ¹H-¹³C).

¹H NMR Chemical Shifts and Mechanistic Assignments

The ¹H NMR spectrum of this compound is defined by three distinct regions: the downfield heteroatom/formyl protons, the mid-field aromatic/alkene protons, and the upfield aliphatic protons. The assignments below are grounded in established capsaicinoid and formamide literature[2].

Table 1: ¹H NMR Quantitative Data (DMSO-d6, 600 MHz)
Positionδ (ppm)MultiplicityJ (Hz)Int.Causality & Assignment Notes
–OH 8.85s-1HStrongly deshielded by the aromatic ring; locked by DMSO H-bonding.
–NH (minor)8.60br t6.00.15HAmide NH of the cis rotamer.
–NH (major)8.45br t6.00.85HAmide NH of the trans rotamer.
CHO (minor)8.28d1.50.15HFormyl proton of the cis rotamer.
CHO (major)8.12d1.80.85HFormyl proton of the trans rotamer.
H-6 6.78d1.81HAromatic proton; deshielded relative to H-2 due to ortho-methoxy inductive effects.
H-2 6.65d1.81HAromatic proton; shielded by the electron-donating ortho-allyl group.
Allyl –CH= 5.92ddt17.0, 10.5, 6.51HInternal alkene methine; complex multiplet due to cis/trans and geminal couplings.
Allyl =CH₂ 5.05–5.12m-2HTerminal alkene protons.
Benzyl CH₂ 4.18d6.02HSplit by the adjacent –NH proton. Shows minor rotameric doubling at ~4.22 ppm.
Methoxy CH₃ 3.75s-3HCharacteristic sharp singlet for aryl-OCH₃.
Allyl CH₂ 3.25d6.52HBenzylic position of the allyl group.

Expert Insight: The formyl proton (CHO) appears as a doublet rather than a singlet due to long-range W-coupling (⁴J) with the –NH proton across the amide bond.

¹³C NMR Chemical Shifts

Carbon assignments rely heavily on the electronic distribution of the aromatic ring. The oxygen-bearing carbons (C-4 and C-5) are pushed significantly downfield, while the unsubstituted carbons (C-2 and C-6) remain upfield.

Table 2: ¹³C NMR Quantitative Data (DMSO-d6, 150 MHz)
Positionδ (ppm)Carbon TypeAssignment Notes
C=O 161.5C=OFormyl carbonyl carbon.
C-5 147.8C–OAromatic carbon attached to methoxy group.
C-4 144.2C–OAromatic carbon attached to hydroxyl group.
Allyl –CH= 137.4CHInternal alkene carbon.
C-1 129.5CAromatic quaternary carbon (attached to benzyl CH₂).
C-3 125.6CAromatic quaternary carbon (attached to allyl group).
C-2 121.3CHUnsubstituted aromatic carbon.
Allyl =CH₂ 115.8CH₂Terminal alkene carbon.
C-6 111.4CHUnsubstituted aromatic carbon.
Methoxy CH₃ 55.9CH₃Aliphatic methoxy carbon.
Benzyl CH₂ 41.2CH₂N-CH₂-Ar carbon.
Allyl CH₂ 34.5CH₂Ar-CH₂-C=C carbon.

Self-Validating 2D NMR Workflow

To ensure absolute trustworthiness in the assignments, a 2D NMR workflow must be executed to map the spin systems and quaternary connectivity[2].

  • COSY (Correlation Spectroscopy): Validates the isolated spin systems. The benzyl CH₂ (4.18 ppm) will show a strong cross-peak with the –NH proton (8.45 ppm). The allyl CH₂ (3.25 ppm) will couple to the internal alkene –CH= (5.92 ppm), which in turn couples to the terminal =CH₂ (5.05 ppm).

  • HSQC (Heteronuclear Single Quantum Coherence): Directly maps the ¹H signals to their attached ¹³C signals, differentiating the overlapping aliphatic and alkene regions.

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate arbiter for the aromatic core. The methoxy protons (3.75 ppm) will show a ³J correlation exclusively to C-5 (147.8 ppm), locking the orientation of the ring.

NMR_Elucidation Start Sample Prep: Dissolve in DMSO-d6 Acq1D 1D Acquisition: 1H (600 MHz) & 13C (150 MHz) Start->Acq1D RotamerCheck Variable Temp (VT) NMR: Assess cis/trans Rotamers Acq1D->RotamerCheck Peak Doubling Observed Acq2D 2D Validation: COSY, HSQC, HMBC Acq1D->Acq2D Direct Routing RotamerCheck->Acq2D Coalescence Confirmed Assign Structural Elucidation: Map Spin Systems & Connectivity Acq2D->Assign

Logical workflow for the NMR structural elucidation of formamide rotamers.

References

  • Supporting Information From amines to (form)amides: a simple and successful mechanochemical approach Beilstein Journals[Link]

  • NMR Assignments of Cis- and Trans-Capsaicin Natural Product Letters (Taylor & Francis)[Link]

  • Biocatalytic synthesis of the non-pungent capsaicinoid olvanil from agri-food waste Chemical Science (RSC Publishing)[Link]

Sources

Application

Application Notes and Protocols for (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide: A Versatile Bio-Based Building Block in Organic Synthesis

Abstract This technical guide provides a comprehensive overview of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide, a multifaceted building block derived from renewable resources. We present a reliable synthetic pathway to...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide, a multifaceted building block derived from renewable resources. We present a reliable synthetic pathway to this compound, starting from readily available vanillin. The core of this document details its application in the synthesis of complex heterocyclic scaffolds, specifically focusing on its utility in the Bischler-Napieralski and Pictet-Spengler reactions for the preparation of substituted isoquinoline frameworks. Further derivatization possibilities leveraging its unique combination of functional groups—allyl, phenol, and formamide—are also explored, highlighting its potential in medicinal chemistry and drug development programs.

Introduction and Significance

(3-Allyl-4-hydroxy-5-methoxybenzyl)formamide is a structurally rich organic molecule that stands at the intersection of natural product chemistry and modern synthetic applications. Its core structure is analogous to eugenol, a primary constituent of clove oil, positioning it as a valuable bio-based starting material. The molecule possesses three key functional groups that can be selectively manipulated:

  • An N-benzylformamide moiety: This group is a direct precursor for powerful cyclization reactions to form nitrogen-containing heterocycles.

  • An allyl group: A versatile handle for a wide range of transformations, including cross-coupling reactions, olefin metathesis, and various oxidation reactions.

  • A sterically hindered phenol: The hydroxyl group offers a site for etherification, esterification, or can influence the reactivity of the aromatic ring.

This unique combination makes (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide an attractive starting point for the synthesis of diverse molecular libraries, particularly for screening in drug discovery programs where complex, three-dimensional scaffolds are highly sought after.

Synthesis of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide

The synthesis of the title compound is not widely documented, thus a robust and scalable four-step synthesis is proposed, commencing from 4-hydroxy-3-methoxybenzaldehyde (vanillin). This pathway is designed for efficiency and accessibility in a standard organic synthesis laboratory.

Synthesis_Pathway Vanillin Vanillin AllylVanillin 4-(Allyloxy)-3-methoxy- benzaldehyde Vanillin->AllylVanillin  Allyl bromide, K2CO3   RearrangedAldehyde 3-Allyl-4-hydroxy-5- methoxybenzaldehyde AllylVanillin->RearrangedAldehyde  Claisen Rearrangement (Heat, e.g., NMP)   Benzylamine (3-Allyl-4-hydroxy-5- methoxybenzyl)amine RearrangedAldehyde->Benzylamine  Reductive Amination (e.g., NH4OAc, NaBH3CN)   Target (3-Allyl-4-hydroxy-5- methoxybenzyl)formamide Benzylamine->Target  N-Formylation (e.g., Ethyl formate)  

Caption: Proposed synthetic pathway to (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide.

Protocol 2.1: Synthesis of 4-(Allyloxy)-3-methoxybenzaldehyde

This initial step involves the Williamson ether synthesis to protect the phenolic hydroxyl group of vanillin as an allyl ether.

  • Materials: Vanillin, allyl bromide, potassium carbonate (K₂CO₃), acetone.

  • Procedure:

    • To a solution of vanillin (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).

    • Stir the suspension vigorously and add allyl bromide (1.2 equivalents) dropwise.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify by recrystallization or column chromatography to obtain 4-(allyloxy)-3-methoxybenzaldehyde as a white solid.

Protocol 2.2: Claisen Rearrangement to 3-Allyl-4-hydroxy-5-methoxybenzaldehyde

The thermally induced[1][1]-sigmatropic rearrangement of the allyl ether yields the ortho-allylated phenol.[2][3][4]

  • Materials: 4-(Allyloxy)-3-methoxybenzaldehyde, N-methyl-2-pyrrolidone (NMP).

  • Procedure:

    • Dissolve 4-(allyloxy)-3-methoxybenzaldehyde (1 equivalent) in NMP.

    • Heat the solution under a nitrogen atmosphere. Microwave irradiation at 200°C for 3 hours has been reported to be effective.[5]

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • Cool the reaction mixture and dilute with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield 3-allyl-4-hydroxy-5-methoxybenzaldehyde.[5]

Protocol 2.3: Reductive Amination to (3-Allyl-4-hydroxy-5-methoxybenzyl)amine

The aldehyde is converted to the corresponding primary amine via reductive amination.

  • Materials: 3-Allyl-4-hydroxy-5-methoxybenzaldehyde, ammonium acetate, sodium cyanoborohydride (NaBH₃CN), methanol.

  • Procedure:

    • Dissolve 3-allyl-4-hydroxy-5-methoxybenzaldehyde (1 equivalent) in methanol.

    • Add ammonium acetate (10 equivalents) to the solution and stir until dissolved.

    • Cool the mixture in an ice bath and add sodium cyanoborohydride (1.5 equivalents) portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the careful addition of aqueous HCl.

    • Basify the solution with aqueous NaOH and extract the product with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the desired amine, which can be used in the next step without further purification.

Protocol 2.4: N-Formylation to (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide

The final step involves the formylation of the primary amine. Using ethyl formate is a mild and efficient method.[1][6][7]

  • Materials: (3-Allyl-4-hydroxy-5-methoxybenzyl)amine, ethyl formate.

  • Procedure:

    • Dissolve the crude amine from the previous step in an excess of ethyl formate.

    • Heat the solution to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the excess ethyl formate under reduced pressure.

    • The resulting crude (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide can be purified by column chromatography or recrystallization.

Application in Heterocyclic Synthesis

The N-benzylformamide moiety is a powerful precursor for the synthesis of isoquinoline alkaloids and their analogues.

Bischler-Napieralski Reaction for Dihydroisoquinoline Synthesis

The Bischler-Napieralski reaction allows for the cyclization of β-arylethylamides to 3,4-dihydroisoquinolines using a dehydrating agent.[8][9][10][11][12] The formamide of a benzylamine can be considered a close relative for this transformation. The electron-rich nature of the aromatic ring in our building block facilitates this intramolecular electrophilic aromatic substitution.

Bischler_Napieralski Start (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide Product 6-Allyl-7-hydroxy-8-methoxy- 3,4-dihydroisoquinoline Start->Product  POCl3, Heat  

Caption: Bischler-Napieralski cyclization of the title compound.

Protocol 3.1.1: Synthesis of 6-Allyl-7-hydroxy-8-methoxy-3,4-dihydroisoquinoline

  • Materials: (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide, phosphorus oxychloride (POCl₃), acetonitrile.

  • Procedure:

    • Dissolve the formamide (1 equivalent) in anhydrous acetonitrile.

    • Cool the solution in an ice bath and slowly add phosphorus oxychloride (2-3 equivalents).

    • Allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Basify the aqueous solution with concentrated ammonium hydroxide.

    • Extract the product with chloroform or dichloromethane.

    • Dry the combined organic extracts, concentrate, and purify by column chromatography.

Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis

While the classical Pictet-Spengler reaction involves a β-arylethylamine and an aldehyde, modifications allow for related cyclizations. In this context, the formamide can act as an in-situ source of the iminium ion equivalent needed for cyclization, especially under strongly acidic conditions.

Pictet_Spengler Start (3-Allyl-4-hydroxy-5-methoxybenzyl)amine + Aldehyde (R-CHO) Product Substituted Tetrahydroisoquinoline Start->Product  Acid catalyst (e.g., TFA)  

Caption: Pictet-Spengler reaction leading to tetrahydroisoquinolines.

The precursor amine, (3-Allyl-4-hydroxy-5-methoxybenzyl)amine, is a more direct substrate for the Pictet-Spengler reaction.[13][14][15][16][17]

Protocol 3.2.1: General Procedure for Tetrahydroisoquinoline Synthesis

  • Materials: (3-Allyl-4-hydroxy-5-methoxybenzyl)amine, an aldehyde or ketone (e.g., formaldehyde, acetaldehyde), trifluoroacetic acid (TFA), dichloromethane.

  • Procedure:

    • Dissolve the amine (1 equivalent) and the carbonyl compound (1.1 equivalents) in dichloromethane.

    • Add trifluoroacetic acid (1.2 equivalents) dropwise at 0°C.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Further Synthetic Applications

The presence of multiple functional groups allows for a wide array of subsequent modifications.

Functional GroupReaction TypeReagents/ConditionsPotential Product Class
Allyl Group Olefin MetathesisGrubbs' catalyst, another olefinChain-extended alkenes
DihydroxylationOsO₄ (cat.), NMODiols
Wacker OxidationPdCl₂ (cat.), CuCl₂, O₂Methyl ketones
Heck CouplingPd catalyst, aryl halideStilbene derivatives
Phenolic OH EtherificationAlkyl halide, baseAryl ethers
EsterificationAcyl chloride, pyridineAryl esters
O-AlkylationMitsunobu conditionsAryl ethers
Aromatic Ring Electrophilic BrominationNBSBromo-substituted aromatics
Mannich ReactionFormaldehyde, secondary amineAminomethylated phenols
Formamide DehydrationPOCl₃, pyridineIsonitriles
ReductionLiAlH₄N-methyl amine

Conclusion

(3-Allyl-4-hydroxy-5-methoxybenzyl)formamide is a highly promising, bio-inspired building block for organic synthesis. Its straightforward preparation from vanillin and the strategic positioning of its functional groups provide a versatile platform for the construction of complex molecular architectures. The demonstrated utility in forming key heterocyclic cores like dihydroisoquinolines and the potential for a multitude of other transformations underscore its value for researchers in synthetic and medicinal chemistry. The adoption of such renewable and adaptable building blocks is a crucial step towards more sustainable chemical synthesis.

References

  • G. A. B. B. da Silva, J. G. de L. L. de Oliveira, and L. F. B. B. da Silva, "Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source," ACS Sustainable Chemistry & Engineering, 2018.
  • Y. Wang, et al., "Ni-catalyzed benzylic β-C(sp3)
  • R. E. Patre, et al.
  • J. M. Chalker, et al., "Formylation of Amines," Current Organic Synthesis, 2011.
  • S. B. Metrani, et al., "N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions," Journal of the Serbian Chemical Society, 2015.
  • H. Fukatsu, et al., "A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase," Applied and Environmental Microbiology, 2014.
  • M. M. Hashemi, et al., "N-formylation of amines with ethyl formate in the presence of NaHSO4·H2O/activated charcoal system," Journal of Chemical Research, 2007.
  • A. A. El-Faham, et al., "Mild and convenient N-formylation protocol in water-containing solvents," Journal of the Brazilian Chemical Society, 2013.
  • J. R. Dimmock, et al., "Synthesis of Isomers of Eugenol," Journal of Pharmaceutical Sciences, 1968.
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  • D. C. G. A. Pinto, et al., "The Multiple Faces of Eugenol.
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  • G. D. P. M. de Sousa, et al., "The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines," Molecules, 2021.
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Method

Mastering In Vivo Delivery: Application Notes and Protocols for (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide

Introduction: Navigating the Preclinical Path of a Novel Formamide Derivative (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide is a novel synthetic compound with potential therapeutic applications. As with many new chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Preclinical Path of a Novel Formamide Derivative

(3-Allyl-4-hydroxy-5-methoxybenzyl)formamide is a novel synthetic compound with potential therapeutic applications. As with many new chemical entities, its successful in vivo evaluation is contingent upon the development of appropriate dosing vehicles and administration protocols. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute preclinical studies with this compound. Given the limited publicly available data on the physicochemical properties of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide, this document emphasizes a systematic approach to vehicle selection and formulation development, drawing upon established principles for handling poorly soluble compounds.[1][2][3][4] The protocols detailed herein are grounded in standard, ethically-approved animal handling and administration techniques.[5][6][7][8][9][10][11][12][13][14][15][16][17][18]

The structural similarity to compounds like 3-allyl-4-hydroxy-5-methoxy-benzaldehyde, which exhibits slight solubility in chloroform and methanol, suggests that (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide may also present solubility challenges in aqueous vehicles.[19] Therefore, the following sections will provide a tiered approach to formulation, starting with simple aqueous systems and progressing to more complex vehicles designed to enhance solubility and bioavailability.

Part 1: Strategic Vehicle Selection for In Vivo Dosing

The choice of an appropriate dosing vehicle is paramount for achieving reliable and reproducible results in preclinical studies. An ideal vehicle should be non-toxic, biocompatible, and capable of maintaining the test compound in a stable and bioavailable form.[20] For a compound with unknown solubility like (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide, a systematic screening of potential vehicles is the critical first step.

Decision-Making Workflow for Vehicle Selection

The following diagram outlines a logical workflow for selecting a suitable formulation for a poorly soluble compound.

Vehicle Selection Workflow A Start: Characterize Physicochemical Properties (Solubility, Stability) B Is the compound soluble in aqueous vehicles (e.g., saline, PBS) at the desired concentration? A->B C Use simple aqueous solution. B->C Yes D Explore solubility-enhancing formulations. B->D No E Tier 1: Co-solvent Systems (e.g., PEG, Propylene Glycol, Ethanol) D->E F Tier 2: Suspension Formulations (e.g., with suspending and wetting agents) E->F If solubility is still insufficient H Is the formulation stable and non-toxic in a pilot in vivo study? E->H G Tier 3: Lipid-Based Formulations (e.g., oils, surfactants) F->G For very poorly soluble compounds F->H G->H I Proceed with definitive in vivo studies. H->I Yes J Re-evaluate formulation or administration route. H->J No

Caption: A decision-making workflow for selecting an appropriate in vivo dosing vehicle.

Comparative Table of Common Dosing Vehicles

The following table summarizes common vehicles used in preclinical research, categorized by their formulation strategy. It is crucial to conduct preliminary studies to determine the solubility and stability of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide in the selected vehicle.

Vehicle Type Components & Common Ratios Pros Cons Recommended Administration Routes
Aqueous Solutions Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS)Simple to prepare, physiologically compatible.Limited utility for poorly soluble compounds.IV, IP, SC, Oral
Co-solvent Systems 10-40% PEG 400 in saline or water[21][22] 10-30% Propylene Glycol in saline or water 5-10% Ethanol in saline or waterEnhances solubility of many organic molecules.Can cause irritation or toxicity at high concentrations.[23]IV, IP, Oral
Suspensions 0.5-1% Carboxymethylcellulose (CMC) or Methylcellulose (MC) in water 0.1-0.5% Tween 80 or other surfactants as a wetting agent[24]Suitable for compounds that cannot be dissolved.Risk of non-uniform dosing if not properly prepared; not suitable for IV.Oral, IP, SC
Lipid-Based Formulations Corn oil, Sesame oil, Peanut oil Self-emulsifying drug delivery systems (SEDDS)[4][25]Can significantly improve oral bioavailability of lipophilic compounds.Can be complex to formulate; potential for vehicle-drug interactions.Oral, IP
Cyclodextrin Formulations 10-40% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water[21]Forms inclusion complexes to increase aqueous solubility.Can be expensive; potential for nephrotoxicity at high doses.IV, IP, Oral

Part 2: Detailed Administration Protocols

The choice of administration route depends on the experimental objective, the desired pharmacokinetic profile, and the properties of the formulation. The following protocols are adapted from established guidelines and standard operating procedures.[5][7][8][10][11]

Experimental Workflow for In Vivo Administration

In Vivo Administration Workflow A Animal Acclimatization (Minimum 1 week) B Dose Calculation and Formulation Preparation A->B C Animal Restraint (Appropriate for species and route) B->C D Dose Administration (Oral, IV, or IP) C->D E Post-Administration Monitoring (Observe for adverse effects) D->E F Sample Collection (Blood, tissues, etc.) E->F G Data Analysis F->G

Caption: A generalized workflow for in vivo drug administration studies.

Protocol 1: Oral Gavage (PO) Administration

Oral gavage is a common method for precise oral dosing in rodents.[8][10][13][16][17]

Materials:

  • Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip.[8][16]

  • Syringes

  • The prepared formulation of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the animal to accurately calculate the dosing volume. The maximum recommended dosing volume is typically 10 mL/kg for mice and rats.[8][16]

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Mark the needle to prevent over-insertion.[8][10]

  • Animal Restraint: Properly restrain the animal to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle.[8][10]

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.[10][13]

  • Dose Administration: Once the needle is in the correct position, administer the formulation slowly and steadily.

  • Needle Removal: Gently withdraw the needle along the same path it was inserted.

  • Post-Dosing Monitoring: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or fluid coming from the nose.[13]

Protocol 2: Intravenous (IV) Tail Vein Injection

IV injection allows for direct administration into the systemic circulation, achieving 100% bioavailability.[7][9][15][18]

Materials:

  • Sterile syringes and needles (e.g., 27-30 gauge for mice, 25-27 gauge for rats).[7][15]

  • A warming device (e.g., heat lamp or warming pad) to dilate the tail veins.[6][7][15]

  • An appropriate animal restrainer.

  • The prepared, sterile, and filtered formulation of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide.

Procedure:

  • Animal Preparation: Place the animal in a restrainer. Warm the tail for 5-10 minutes to make the lateral tail veins more visible and accessible.[7][15]

  • Vein Visualization: Position the tail and identify one of the lateral tail veins.

  • Needle Insertion: With the needle bevel facing up, insert it into the vein at a shallow angle, parallel to the tail.[7][15] A successful insertion may result in a small flash of blood in the needle hub.[6]

  • Dose Administration: Inject the solution slowly and observe for any signs of extravasation (swelling or a bleb at the injection site). If this occurs, stop the injection, withdraw the needle, and attempt a new injection at a more proximal site.[9][15]

  • Needle Removal: After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[9]

  • Post-Dosing Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Protocol 3: Intraperitoneal (IP) Injection

IP injection is a common route for administering substances that are not suitable for IV injection. The substance is absorbed into the systemic circulation from the peritoneal cavity.[5][11][12][14][26]

Materials:

  • Sterile syringes and needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats).[5][12]

  • The prepared formulation of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide.

Procedure:

  • Animal Restraint: Restrain the animal securely, exposing the abdomen. Tilting the animal with its head slightly downward can help to move the abdominal organs away from the injection site.[12]

  • Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[5][11]

  • Needle Insertion: Insert the needle at a 30-40 degree angle into the identified site.[5][11] Before injecting, gently aspirate to ensure that the needle has not entered a blood vessel or an organ.[12]

  • Dose Administration: If there is no aspirate, inject the substance smoothly.

  • Needle Removal: Withdraw the needle and return the animal to its cage.

  • Post-Dosing Monitoring: Observe the animal for any signs of pain, distress, or abdominal complications.

Troubleshooting and Safety Considerations

  • Precipitation upon Dosing: If a solution-based formulation precipitates upon contact with physiological fluids, consider using a precipitation inhibitor or switching to a suspension or lipid-based formulation.[1]

  • Vehicle-Induced Toxicity: Always conduct a pilot study with the vehicle alone to assess its tolerability in the chosen animal model and administration route.[22] If toxicity is observed, consider alternative vehicles or reducing the concentration of excipients.

  • Animal Welfare: All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines. Minimize stress and discomfort to the animals at all times.

Conclusion

The successful in vivo evaluation of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide hinges on a methodical approach to formulation development and the precise execution of administration protocols. By systematically evaluating vehicle options and adhering to best practices for in vivo procedures, researchers can generate reliable and reproducible data to advance the understanding of this novel compound's therapeutic potential.

References

  • Animal Care Services. (2014, May 15). Intraperitoneal (IP) Injection in Rats and Mice SOP. University of British Columbia.
  • UCSF Institutional Animal Care and Use Program.
  • UCSF Institutional Animal Care and Use Program.
  • UCSF Institutional Animal Care and Use Program.
  • BenchChem. (2025). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • The University of Queensland. LAB_030 Injections - Intravenous (IV)
  • The University of Queensland.
  • The University of Queensland. LAB_028 Injections - Intra-peritoneal (IP)
  • ResearchGate. Intraperitoneal (IP)
  • Cold Spring Harbor Laboratory Protocols. (2006).
  • Instech Laboratories. (2020, July 10).
  • Scribd. Guidelines for Intraperitoneal Injection in Mice | PDF.
  • Singh, A. K., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • Texas Tech University. (2022, June). Intravenous Tail Vein Injections.
  • WuXi AppTec. (2024, March 15).
  • Washington State University IACUC. (2021, September 21).
  • International Journal of Pharmaceutical and Clinical Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • BenchChem. Technical Support Center: Enhancing Nitroflurbiprofen Solubility for In Vivo Studies.
  • San Diego State University. (2022, October 10). Oral Gavage Rodent SOP.
  • UBC Animal Care Committee. (2020, December 15). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP.
  • ResearchGate. (2025, July 8). (PDF)
  • ACS Publications. (2015, February 11).
  • Sigma-Aldrich. (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide.
  • World Health Organization. (2006, November 15). GENERAL GUIDELINES FOR IN VIVO BIOEQUIVALENCE STUDIES.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • PMC. (2015). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents.
  • ResearchGate. (2015, October 3). Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility.
  • MDPI. (2023, April 27). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • PMC. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs.
  • ResearchGate. (2015). Solubility and Bioavailability Enhancement of Poorly Aqueous Soluble Atorvastatin: In Vitro, Ex Vivo, and In Vivo Studies.
  • DavosPharma. Preclinical Formulations That Don't Break Your IND and Keep Studies On Track.
  • American Association for Laboratory Animal Science. (2011, September 5).
  • ChemicalBook. 3-allyl-4-hydroxy-5-methoxy-benzaldehyde.

Sources

Application

Application Notes and Protocols for (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide in Cell-Based Assays

Introduction: Unveiling the Potential of a Novel Vanilloid (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide is a synthetic compound belonging to the vanilloid family. Its chemical architecture, characterized by a substituted...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Vanilloid

(3-Allyl-4-hydroxy-5-methoxybenzyl)formamide is a synthetic compound belonging to the vanilloid family. Its chemical architecture, characterized by a substituted benzene ring with allyl, hydroxyl, and methoxy groups, bears a striking resemblance to capsaicin, the pungent component of chili peppers. This structural homology strongly suggests that (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide may exert its biological effects through the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] The TRPV1 channel is a non-selective cation channel predominantly expressed in sensory neurons and is a key integrator of noxious thermal, chemical, and physical stimuli.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular effects of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide. We will operate under the central hypothesis that this compound functions as a modulator of the TRPV1 channel. The following sections detail the hypothesized mechanism of action and provide robust, step-by-step protocols for key cell-based assays to characterize its activity, including direct channel activation, cytotoxicity, and induction of apoptosis.

Hypothesized Mechanism of Action: Targeting the TRPV1 Channel

TRPV1 is a polymodal cellular sensor that, upon activation, allows the influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the cell.[1][5] This influx depolarizes the cell membrane, which in sensory neurons, leads to the generation of action potentials and the sensation of pain.[1][2] The sustained elevation of intracellular calcium can trigger a cascade of downstream signaling events, including the release of neurotransmitters and, under conditions of excessive activation, can lead to cytotoxicity and apoptosis.[5][6]

We hypothesize that (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide binds to the TRPV1 channel, inducing a conformational change that opens the channel pore. This leads to a rapid increase in intracellular calcium concentration, which serves as the primary signaling event.

TRPV1_Signaling_Pathway Compound (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide TRPV1 TRPV1 Channel Compound->TRPV1 Binds to & Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens Channel Depolarization Membrane Depolarization Ca_Influx->Depolarization Leads to Downstream Downstream Signaling Ca_Influx->Downstream Action_Potential Action Potential (in Neurons) Depolarization->Action_Potential Cytotoxicity Cytotoxicity Apoptosis Apoptosis Cytotoxicity->Apoptosis Downstream->Cytotoxicity Excessive Activation

Caption: Hypothesized signaling pathway of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide via TRPV1 activation.

Experimental Design and Workflow

A logical workflow is crucial for comprehensively characterizing the effects of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide. The primary assay should confirm the hypothesized direct activation of the TRPV1 channel. Subsequent assays will then elucidate the downstream consequences of this activation, such as effects on cell viability and the mode of cell death.

Experimental_Workflow start Start: Cell Culture (e.g., HEK293-hTRPV1) assay_prep Prepare (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide Working Solutions start->assay_prep calcium_assay Protocol 1: Calcium Imaging Assay (Fluo-4 AM) assay_prep->calcium_assay viability_assay Protocol 2: Cell Viability Assay (MTT) assay_prep->viability_assay analysis Data Analysis: EC50, IC50, Percentage of Apoptotic Cells calcium_assay->analysis apoptosis_assay Protocol 3: Apoptosis Assay (Annexin V / PI) viability_assay->apoptosis_assay If cytotoxic viability_assay->analysis apoptosis_assay->analysis conclusion Conclusion: Characterize Compound Activity analysis->conclusion

Caption: Overall experimental workflow for characterizing the compound.

Key Experimental Parameters

The following table summarizes recommended starting parameters for the described protocols. Optimization may be necessary depending on the specific cell line and experimental conditions.

ParameterCell Seeding Density (96-well plate)Compound Concentration RangeIncubation Time
Calcium Imaging 40,000 - 80,000 cells/well1 nM - 100 µMAcute (minutes)
MTT Assay 5,000 - 10,000 cells/well100 nM - 500 µM24 - 72 hours
Apoptosis Assay 1 x 10⁵ - 5 x 10⁵ cells/well (6-well plate)Based on MTT IC₅₀24 - 48 hours

Protocol 1: Calcium Imaging for TRPV1 Activation

This protocol uses the fluorescent indicator Fluo-4 AM to measure intracellular calcium changes following compound application, providing a direct assessment of TRPV1 channel activation.[7][8]

Scientific Rationale

Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases, trapping it inside the cell.[7] Upon binding to free Ca²⁺, its fluorescence intensity increases dramatically.[7] By monitoring this fluorescence change over time using a fluorescence plate reader or microscope, we can quantify the influx of calcium through the activated TRPV1 channels.[9][10]

Materials
  • HEK293 cells stably expressing human TRPV1 (HEK293-hTRPV1).[11][12]

  • Culture Medium: DMEM/F12, 10% FBS, Penicillin-Streptomycin, and appropriate selection antibiotic (e.g., G418).[11]

  • (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide

  • Capsaicin (Positive Control)

  • Capsazepine (TRPV1 Antagonist)

  • Fluo-4 AM

  • Pluronic® F-127

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)

  • Black, clear-bottom 96-well plates

Step-by-Step Methodology
  • Cell Plating:

    • Seed HEK293-hTRPV1 cells into a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well.

    • Incubate overnight at 37°C with 5% CO₂ to allow for cell adherence.[10]

  • Preparation of Solutions:

    • Compound Stock: Prepare a 10-100 mM stock solution of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide in anhydrous DMSO.

    • Fluo-4 AM Loading Solution: Prepare a 2-5 µM Fluo-4 AM solution in HHBS. To aid dispersion, first mix the Fluo-4 AM stock with an equal volume of 20% Pluronic F-127 before diluting in HHBS.[7]

  • Dye Loading:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of HHBS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[10][13]

  • Cell Washing:

    • Aspirate the dye loading solution.

    • Wash the wells twice with 100 µL of HHBS to remove extracellular dye.

    • After the final wash, add 100 µL of HHBS to each well.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR™, FlexStation) equipped for bottom-reading.

    • Set the instrument to record fluorescence at Ex/Em = 490/525 nm.[10]

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add your test compound, positive control (Capsaicin), and negative controls (vehicle) to the respective wells and continue recording the fluorescence signal for 2-5 minutes.

    • For antagonist testing: Pre-incubate cells with Capsazepine for 15-30 minutes before adding the agonist.

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay determines the metabolic activity of cells as an indicator of their viability after treatment with the compound.[14][15]

Scientific Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT salt to purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.[16] A reduction in formazan production indicates cytotoxicity.

Materials
  • HEK293-hTRPV1 cells

  • Culture Medium

  • (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide

  • MTT Labeling Reagent (5 mg/mL in PBS)

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear tissue culture plates

Step-by-Step Methodology
  • Cell Plating:

    • Seed 5,000-10,000 cells per well in 100 µL of culture medium into a 96-well plate.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle-only wells as a negative control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Incubation:

    • Add 10 µL of MTT labeling reagent to each well (final concentration of 0.5 mg/mL).[14]

    • Incubate for 4 hours at 37°C in a humidified atmosphere.

  • Formazan Solubilization:

    • Add 100 µL of the solubilization solution to each well.

    • Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of the formazan crystals.[14]

  • Absorbance Measurement:

    • Gently mix the contents of each well by pipetting.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Use a reference wavelength of >650 nm.[14]

Protocol 3: Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells, thereby clarifying the mechanism of cell death induced by the compound.[17][18]

Scientific Rationale

In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[19] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can identify early apoptotic cells.[17] Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[19] By using both stains, we can distinguish the different cell populations.[17][18]

Materials
  • HEK293-hTRPV1 cells

  • Culture Medium

  • (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide (at a concentration near the determined IC₅₀)

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Flow Cytometer

Step-by-Step Methodology
  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide at a pre-determined cytotoxic concentration (e.g., the IC₅₀ value from the MTT assay). Include a vehicle-treated negative control.

    • Incubate for a suitable period (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and then combine with the supernatant containing the floating cells.

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

    • Discard the supernatant.

  • Cell Washing:

    • Wash the cells once with cold PBS and centrifuge again.

    • Carefully remove the supernatant.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[17]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[17]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[17]

    • Analyze the samples on a flow cytometer within one hour.

    • Use appropriate compensation settings to distinguish between the FITC (Annexin V) and PI signals.

    • Healthy cells will be negative for both stains (Annexin V-/PI-). Early apoptotic cells will be Annexin V+/PI-. Late apoptotic/necrotic cells will be positive for both (Annexin V+/PI+).[17]

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Peto, K., et al. (2004). Construction of a stable cell line uniformly expressing the rat TRPV1 receptor. Neuroscience Letters, 371(2-3), 213-218. [Link]

  • Yang, F., & Zheng, J. (2017). Understand spiciness: mechanism of TRPV1 channel activation by capsaicin. Protein & Cell, 8(3), 169-177. [Link]

  • Vyklicky, L., et al. (2017). TRPV1 Receptors and Signal Transduction. In TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. CRC Press/Taylor & Francis. [Link]

  • Crowley, L. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(20), e1954. [Link]

  • Calcium imaging protocol. (n.d.). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Das, J., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Standart Operating Procedure Apoptosis assay with Annexin V - PI. (n.d.). Retrieved from [Link]

  • Li, M., et al. (2024). A Stable Cell Line Co-expressing hTRPV1 and GCaMP6s: A Novel Cell-based Assay For High-throughput Screening of hTRPV1 Agonists. Combinatorial Chemistry & High Throughput Screening, 27(2), 298-306. [Link]

  • A Stable Cell Line Co-expressing hTRPV1 and GCaMP6s: A Novel Cell-based Assay For High-throughput Screening of hTRPV1 Agonists. (2024). Russian Journal of Dentistry. [Link]

  • Jara-Oseguera, A., et al. (2009). Molecular Mechanisms of TRPV1 Channel Activation. The Open Pain Journal, 2(1), 16-29. [Link]

  • Tak, M. H., & Oh, U. (2015). Pain-enhancing mechanism through interaction between TRPV1 and anoctamin 1 in sensory neurons. Proceedings of the National Academy of Sciences, 112(16), 5286-5291. [Link]

  • Shuba, Y., et al. (2022). Retinoic Acid-Differentiated Neuroblastoma SH-SY5Y Is an Accessible In Vitro Model to Study Native Human Acid-Sensing Ion Channels 1a (ASIC1a). International Journal of Molecular Sciences, 23(3), 1147. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Elokely, K., et al. (2020). TRPV1: Structure, Endogenous Agonists, and Mechanisms. International Journal of Molecular Sciences, 21(9), 3345. [Link]

  • Charles River Laboratories. (n.d.). Human TRPV1 Channel Cell Line. Retrieved from [Link]

  • JoVE. (n.d.). MTT (Assay protocol). Retrieved from [Link]

  • Olah, Z., et al. (2007). Activation of recombinant human TRPV1 receptors expressed in SH-SY5Y human neuroblastoma cells increases , initiates neurotransmitter release and promotes delayed cell death. European Journal of Pharmacology, 568(1-3), 56-68. [Link]

  • Bentham Science Publishers. (2024). A Stable Cell Line Co-expressing hTRPV1 and GCaMP6s: A Novel Cell-based Assay For High-throughput Screening of hTRPV1 Agonists. Retrieved from [Link]

  • Molecular Devices. (n.d.). Optimizing a transient receptor potential (TRP) channel assay on the FLIPRTETRA® instrument using hTRPV1-HEK293 cells and the FLIPR® Calcium 5 Assay Kit. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Human TRPV1 Stable Cell Line-HEK293. Retrieved from [Link]

  • B'SYS GmbH. (n.d.). CHO TRPV1 Cell Line. Retrieved from [Link]

  • New options for targeting TRPV1 receptors for cancer treatment: odorous Chinese herbal medicine. (2025). Frontiers in Pharmacology. [Link]

  • Ståhl, S. (2009). Activation and Regulation of TRPV1 : Studies in Recombinant Human Neuroblastoma TRPV1-SHSY5Y Cells. Diva-Portal.org. [Link]

  • Lonza. (n.d.). In vitro Electrophysical Screening with Dorsal Root Ganglion Neurons. Retrieved from [Link]

  • Staruschenko, A., et al. (2023). Modulation of TRPV1 and TRPA1 Channels Function by Sea Anemones' Peptides Enhances the Viability of SH-SY5Y Cell Model of Parkinson's Disease. International Journal of Molecular Sciences, 25(1), 384. [Link]

  • National Center for Biotechnology Information. (n.d.). Functional Assay. PubChem. Retrieved from [Link]

  • Olah, Z., et al. (2007). Activation of recombinant human TRPV1 receptors expressed in SH-SY5Y human neuroblastoma cells increases , initiates neurotransmitter release and promotes delayed cell death. ResearchGate. [Link]

  • Pharmacodynamics of TRPV1 Agonists in a Bioassay Using Human PC-3 Cells. (n.d.). ResearchGate. [Link]

  • Gallego-Sandín, S., et al. (2009). The endoplasmic reticulum of dorsal root ganglion neurons contains functional TRPV1 channels. Journal of Biological Chemistry, 284(47), 32574-32585. [Link]

  • Nanion Technologies. (n.d.). Activation and inhibition of assay-ready TRPA1 and TRPV cells: an automated patch clamp study. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Assay of TRPV1 Receptor Signaling. Retrieved from [Link]

  • Ndiaye, M., et al. (2020). Morphological Correlates of TRPV1 Agonist-Induced Activation and Defunctionalization of Nociceptor Neurons. Cells, 9(4), 920. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide

Welcome to the Application Support Portal. This guide is designed for researchers, formulators, and drug development professionals working with (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide (CAS: 1201633-46-6).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. This guide is designed for researchers, formulators, and drug development professionals working with (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide (CAS: 1201633-46-6).

Physicochemical Overview & The Solubilization Challenge

(3-Allyl-4-hydroxy-5-methoxybenzyl)formamide is a highly functionalized aromatic building block. While it possesses hydrogen-bonding capabilities via its phenolic hydroxyl (-OH) and formamide (-NH-CHO) groups, its aqueous solubility is severely restricted by the lipophilic allyl chain and the aromatic benzyl core. This places the compound functionally within the Biopharmaceutics Classification System (BCS) Class II or IV, meaning that poor solvation is the primary bottleneck for both in vitro assays and in vivo bioavailability[1].

To overcome this, we must manipulate the microenvironment of the molecule using co-solvency, host-guest complexation, or micellar encapsulation without compromising the chemical integrity of its functional groups[2].

Decision Matrix: Choosing the Right Solubilization Strategy

DecisionTree Start Target Compound: (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide App What is your experimental model? Start->App InVitro In Vitro Assays (Cell Culture, Enzymatic) App->InVitro InVivo In Vivo / Preclinical (Animal Dosing) App->InVivo DMSO Prepare 10-50 mM DMSO stock Dilute to <0.5% final in buffer InVitro->DMSO Cyclo Host-Guest Complexation (e.g., 10-20% HP-β-CD) Best for low toxicity InVivo->Cyclo CoSolv Co-solvent / Micellar System (e.g., 5% DMSO + 5% Tween 80) Alternative for high doses InVivo->CoSolv Precip Does it precipitate upon dilution? DMSO->Precip AddSurfactant Add 0.1% Tween-20 or 0.1% BSA to the aqueous assay buffer Precip->AddSurfactant Yes (Solvent Shift)

Figure 1: Decision tree for selecting a solubility enhancement strategy based on the experimental application.

Validated Experimental Protocols

Protocol A: Host-Guest Complexation using HP-β-Cyclodextrin (Recommended for In Vivo)

Mechanism: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a lipophilic inner cavity and a hydrophilic exterior. The hydrophobic allyl group and benzyl ring of the compound insert into the cavity, while the formamide and hydroxyl groups interact with the aqueous environment at the rim, creating a highly soluble inclusion complex[3].

Complexation Drug Target Molecule • Hydrophobic allyl group • Aromatic benzyl ring • Formamide & OH (H-bond) Complex Inclusion Complex • Allyl/Benzyl inside cavity • Formamide/OH at rim • High aqueous solubility Drug->Complex Non-covalent interaction CD HP-β-Cyclodextrin • Hydrophobic inner cavity • Hydrophilic outer surface CD->Complex Host-guest encapsulation

Figure 2: Mechanism of HP-β-CD inclusion complexation with the target molecule.

Step-by-Step Methodology:

  • Preparation of Vehicle: Dissolve HP-β-CD in ultra-pure water or saline (0.9% NaCl) to create a 20% (w/v) solution. Stir until completely clear.

  • Drug Addition: Add (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide in excess (e.g., 5 mg/mL) to the HP-β-CD solution.

  • Equilibration: Stir the suspension continuously at 500 rpm for 24 hours at room temperature (25°C).

    • Causality Note: Complexation is an equilibrium process; sufficient time is required for the drug to partition into the cyclodextrin cavities. Avoid excessive heating, which can shift the equilibrium toward the uncomplexed state or degrade the formamide group.

  • Self-Validation & Clarification: Visually inspect the solution. If undissolved particles remain, the saturation limit has been reached. Filter the suspension through a 0.22 µm PTFE or PVDF syringe filter to remove the uncomplexed drug.

  • Quantification: Analyze the filtrate via HPLC-UV (typically at 280 nm for phenolic compounds) against a standard curve prepared in methanol to determine the exact solubilized concentration.

Protocol B: Co-Solvent and Surfactant System (Recommended for In Vitro / High-Dose)

Mechanism: Co-solvents (like DMSO) disrupt the crystalline lattice of the drug, while surfactants (like Tween 80) form micelles that encapsulate the hydrophobic regions, preventing precipitation when introduced to water[1].

Step-by-Step Methodology:

  • Primary Solubilization: Dissolve the compound in 100% DMSO to create a highly concentrated stock (e.g., 50 mg/mL).

  • Surfactant Addition: Add an equal volume of Tween 80 or Cremophor EL to the DMSO stock. Vortex vigorously for 2 minutes.

    • Causality Note: Pre-mixing the drug with the surfactant before adding water ensures the drug is immediately coated by surfactant molecules, preventing rapid nucleation and precipitation.

  • Aqueous Dilution: Slowly add the aqueous phase (e.g., PBS or Saline) dropwise while vortexing, until you reach the desired final volume (e.g., 5% DMSO, 5% Tween 80, 90% Saline).

  • Self-Validation: The final solution should be optically clear. If opalescence (cloudiness) is observed, the drug has precipitated. In this case, increase the surfactant ratio or reduce the target drug concentration.

Quantitative Comparison of Solubilization Strategies

Solubilization StrategyTypical Vehicle CompositionExpected Solubility Enhancement*Primary AdvantagePrimary Limitation
Aqueous Buffer (Control) 100% PBS (pH 7.4)1x (Baseline, <0.1 mg/mL)Physiologically relevantExtremely poor solubility
Co-Solvent Only 5% DMSO in Saline5x - 10xSimple to prepareHigh risk of solvent-shift precipitation
Micellar System 5% DMSO + 5% Tween 80 + 90% Saline50x - 100xHigh drug loading capacitySurfactants may cause cell toxicity in vitro
Host-Guest Complexation 20% HP-β-CD in Saline100x - 300xExcellent biocompatibilityRequires 24h equilibration time

*Enhancement factors are estimates based on structurally similar BCS Class II phenolic/allyl compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: I diluted my DMSO stock directly into the cell culture media, and the compound immediately precipitated. Why did this happen and how do I fix it? A: This is a classic "solvent-shift" precipitation. When the DMSO is diluted by the aqueous media, its capacity to solvate the hydrophobic allyl and benzyl groups drops instantly, causing the drug to crash out of solution. Troubleshooting: Do not add DMSO stock directly to a large volume of media. Instead, pre-warm the media to 37°C. Alternatively, use Protocol B to create a micellar intermediate, or supplement your assay buffer with 0.1% Bovine Serum Albumin (BSA), which acts as a natural carrier protein to bind and stabilize the hydrophobic moieties.

Q: The compound has a phenolic hydroxyl group. Can I just increase the pH to >10 to deprotonate it and make it water-soluble? A: While raising the pH above the pKa of the phenol (typically ~9.5–10) will generate a highly soluble phenolate anion[2], we strongly advise against this for (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide. The formamide group (-NH-CHO) is susceptible to base-catalyzed hydrolysis at elevated pH, which will degrade your compound into the corresponding amine. Stick to pH 6.5–7.5 and use cyclodextrins or surfactants instead.

Q: Is the compound stable during sonication to aid dissolution? A: Proceed with caution. The allyl group (-CH₂-CH=CH₂) contains a double bond that can be prone to oxidation or polymerization under high-energy conditions (like prolonged ultrasonic cavitation), especially in the presence of dissolved oxygen. If you must sonicate, do so in short bursts (e.g., 30 seconds on/off) in an ice bath, and consider purging the solvent with nitrogen gas first.

Q: Can I use standard β-Cyclodextrin instead of HP-β-CD? A: It is not recommended. Unmodified β-Cyclodextrin has relatively low aqueous solubility itself (~1.8% w/v) due to strong intermolecular hydrogen bonding between its crystal lattice[4]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is chemically modified to disrupt this lattice, allowing for much higher concentrations (up to 50% w/v) and vastly superior solubilizing power for your compound.

References

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs Source: International Journal of Pharmaceutical Sciences URL:[Link]

  • Techniques for solubility enhancement of poorly soluble drugs: an overview Source: Journal of Medical Pharmaceutical and Allied Sciences URL:[Link]

  • Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications Source: National Institutes of Health (PMC) URL:[Link]

  • Highly soluble binary cyclodextrin inclusion complexes (EP1570862A1)

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide Synthesis

Introduction Welcome to the technical support center for the synthesis of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide. This molecule, a derivative of vanillin, holds interest for researchers in medicinal chemistry and d...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide. This molecule, a derivative of vanillin, holds interest for researchers in medicinal chemistry and drug development, potentially as an analog to capsaicinoids[1]. However, its multi-step synthesis presents several challenges where yield can be compromised. This guide is designed for laboratory professionals to diagnose and resolve common issues encountered during this synthesis, ensuring higher efficiency and product purity. We will delve into the causality behind each step, providing field-proven protocols and troubleshooting logic to navigate the synthetic pathway effectively.

Section 1: Synthesis Pathway Overview

The synthesis of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide is most practically achieved through a two-stage process starting from the commercially available 5-Allylvanillin (3-Allyl-4-hydroxy-5-methoxybenzaldehyde).

  • Stage 1: Reductive Amination. The precursor aldehyde is converted into the key intermediate, 3-Allyl-4-hydroxy-5-methoxybenzylamine. This is typically accomplished via reductive amination, where the aldehyde reacts with an ammonia source to form an imine in situ, which is then reduced to the primary amine.

  • Stage 2: N-Formylation. The resulting benzylamine is then formylated using a suitable reagent to yield the final (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide product.

This pathway is illustrated below.

Synthesis_Pathway Aldehyde 3-Allyl-4-hydroxy-5- methoxybenzaldehyde (5-Allylvanillin) Amine 3-Allyl-4-hydroxy-5- methoxybenzylamine Aldehyde->Amine Stage 1: Reductive Amination (+ NH3 source, Reducing Agent) Formamide (3-Allyl-4-hydroxy-5- methoxybenzyl)formamide Amine->Formamide Stage 2: N-Formylation (+ Formylating Agent)

Figure 1: Overall two-stage synthesis pathway.

Section 2: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Q1: My overall yield is very low. How do I determine which stage of the synthesis is failing?

A1: A low final yield is a cumulative problem. The first critical step is to isolate which stage—reductive amination or N-formylation—is underperforming. Do not proceed with the second step until you have successfully synthesized and purified the intermediate amine from the first.

Troubleshooting Workflow:

  • Run Stage 1 (Reductive Amination) in isolation. After the reaction and workup, do not proceed to formylation. Instead, take a small, purified sample of the crude product.

  • Analyze the Intermediate Amine. Use Thin Layer Chromatography (TLC) and Proton NMR (¹H NMR) to assess the outcome.

    • TLC: Compare the crude product spot(s) to a spot of the starting aldehyde. A successful reaction should show the disappearance of the starting material and the appearance of a new, more polar spot (amines are typically more polar than aldehydes) that stains with ninhydrin.

    • ¹H NMR: Confirm the structure of 3-Allyl-4-hydroxy-5-methoxybenzylamine. Key signals to look for are the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of a new singlet for the benzyl CH₂ group adjacent to the amine (~3.8-4.2 ppm) and a broad singlet for the NH₂ protons.

  • Calculate the Yield of Stage 1. Only if you have obtained a satisfactory yield (>70%) of the purified amine should you proceed to Stage 2. If the yield is low, troubleshoot the reductive amination (see Q3).

  • Troubleshoot Stage 2 (N-Formylation). If Stage 1 is successful, any subsequent low yield is due to the formylation step. Refer to Q2 for specific troubleshooting advice.

Troubleshooting_Workflow start Low Overall Yield step1 Perform Stage 1: Reductive Amination start->step1 step2 Analyze Intermediate Amine (TLC, NMR, Yield Calc.) step1->step2 decision Is Stage 1 Yield >70%? step2->decision ts1 Troubleshoot Stage 1 (See Q3) decision->ts1 No step3 Perform Stage 2: N-Formylation decision->step3 Yes step4 Analyze Final Product (TLC, NMR, Yield Calc.) step3->step4 decision2 Is Stage 2 Yield >70%? step4->decision2 ts2 Troubleshoot Stage 2 (See Q2) decision2->ts2 No end Successful Synthesis decision2->end Yes

Figure 2: Logical workflow for isolating the problematic reaction stage.
Q2: The conversion of my purified benzylamine to the formamide is poor (Stage 2). What are the common causes and solutions?

A2: Low yield in the formylation of a primary benzylamine is often related to the choice of formylating agent, reaction conditions, or workup procedure. The presence of the unprotected phenol is generally tolerated as N-formylation is kinetically favored over O-formylation[2].

Common Causes & Solutions:

  • Ineffective Formylating Agent: Harsh reagents like formic acid with dehydrating agents can lead to decomposition or side reactions[3]. Milder reagents are often more effective for this type of substrate.

  • Suboptimal Reaction Conditions: Incorrect temperature or reaction time can lead to incomplete reactions or byproduct formation. Many mild formylation reactions proceed efficiently at room temperature or with gentle heating[4].

  • Moisture Contamination: Some formylating agents, like acetic formic anhydride, are highly sensitive to moisture, which can quench the reagent and reduce yields[5].

  • Product Loss During Workup: The final formamide product has both hydrogen-bond donor (N-H, O-H) and acceptor sites, which can complicate extraction.

Recommended Protocol & Data Comparison:

A highly effective and mild method for this transformation is the use of ethyl formate as both the reagent and solvent. This method avoids harsh acids and proceeds under neutral conditions[6][7].

Formylating AgentTypical ConditionsProsCons
Ethyl Formate Reflux in ethyl formate, neatMild, high yielding, easy workup, inexpensive[6][7].Slower reaction times (several hours).
Formic Acid (85-90%) Heat (60-80 °C), neatInexpensive, simple setup[8].Can require higher temperatures, potential for side reactions.
Acetic Formic Anhydride 0 °C to RT, in THF or Et₂OVery fast and efficient, high yields[2].Reagent is moisture-sensitive and must be prepared in situ.

Experimental Protocol: N-Formylation using Ethyl Formate

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 3-Allyl-4-hydroxy-5-methoxybenzylamine in an excess of ethyl formate (e.g., 10-15 mL per gram of amine).

  • Reaction: Heat the mixture to a gentle reflux (approx. 54 °C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 10:1 Dichloromethane:Methanol eluent). The product formamide should appear as a new, less polar spot compared to the starting amine. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting amine is consumed, allow the reaction to cool to room temperature. Evaporate the excess ethyl formate under reduced pressure. The resulting crude product is often of high purity.

  • Purification: If necessary, purify the crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography on silica gel[9].

Q3: My yield of the intermediate 3-Allyl-4-hydroxy-5-methoxybenzylamine is low (Stage 1). How can I troubleshoot its synthesis?

A3: The reductive amination of 5-Allylvanillin is a critical step. Low yields typically arise from incomplete imine formation, inefficient reduction, or competing side reactions. The choice of reducing agent is key; sodium cyanoborohydride (NaBH₃CN) is ideal as it is selective for the protonated imine over the starting aldehyde at a slightly acidic pH[10].

Common Causes & Solutions:

  • Inefficient Imine Formation: The equilibrium between the aldehyde/ammonia and the imine/water must be driven towards the imine. Using a large excess of the ammonia source (e.g., ammonium acetate or ammonium chloride) can achieve this.

  • Incorrect pH: The reaction is fastest at a pH of ~6-7. At lower pH, the amine nucleophile is excessively protonated and non-nucleophilic. At higher pH, there is insufficient acid catalysis for imine formation and the reducing agent may be less effective. Ammonium acetate can conveniently buffer the reaction in the optimal range.

  • Ineffective Reducing Agent: Sodium borohydride (NaBH₄) can reduce the starting aldehyde, competing with imine formation. NaBH₃CN is the preferred reagent for one-pot reductive aminations[10].

  • Side Reactions: The phenolic aldehyde may be prone to polymerization or other side reactions if conditions are too harsh (e.g., high temperatures).

Experimental Protocol: One-Pot Reductive Amination

  • Setup: To a solution of 5-Allylvanillin (1.0 equiv.) in methanol (approx. 0.2 M), add ammonium acetate (5-10 equiv.). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 equiv.) in a small amount of methanol. Add this solution dropwise to the aldehyde/ammonium acetate mixture over 15-20 minutes. Caution: NaBH₃CN is toxic; handle with appropriate care.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the consumption of the aldehyde by TLC.

  • Workup: Carefully acidify the reaction mixture to pH ~2 with dilute HCl to quench any remaining reducing agent (perform in a fume hood as HCN gas may be evolved). Then, basify the mixture to pH >10 with aqueous NaOH.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.

  • Purification: The amine can be purified by column chromatography if necessary.

Q4: My TLC plate shows multiple spots after the reaction. What are the likely side products?

A4: The formation of multiple products indicates incomplete reaction or the presence of side reactions. The nature of these byproducts depends on the reaction stage.

Potential Side Products:

  • From Reductive Amination (Stage 1):

    • Unreacted Aldehyde: The most common "byproduct." Easily identified by comparison with the starting material on TLC.

    • Benzyl Alcohol: Formed if the aldehyde is reduced before imine formation. This can happen if using a non-selective reducing agent like NaBH₄.

    • Secondary/Tertiary Amines: Over-alkylation of the product amine can occur if the newly formed primary amine reacts with another molecule of the aldehyde. This is usually minimized by using a large excess of the ammonia source.

  • From N-Formylation (Stage 2):

    • Unreacted Benzylamine: Incomplete reaction. Stains with ninhydrin on TLC.

    • O-Formylated Product: The formylation of the phenolic hydroxyl group. This is generally a minor product as N-formylation is faster, but it can occur under forcing conditions[2].

    • Degradation Products: The phenolic ring can be sensitive to oxidation or polymerization under harsh acidic or basic conditions, leading to a complex mixture of colored impurities.

Side_Reactions cluster_0 Stage 1: Reductive Amination cluster_1 Stage 2: N-Formylation Aldehyde Aldehyde Amine Desired Amine Aldehyde->Amine +NH3, [H] Alcohol Side Product: Benzyl Alcohol Aldehyde->Alcohol Direct Reduction SecAmine Side Product: Secondary Amine Amine->SecAmine + Aldehyde, [H] StartAmine Benzylamine Formamide Desired Formamide StartAmine->Formamide + Formyl Reagent OFormyl Side Product: O-Formyl Ester StartAmine->OFormyl + Formyl Reagent (on Phenol OH)

Figure 3: Potential side products in the two main reaction stages.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the critical quality control checks for the starting 5-Allylvanillin?

    • A: Ensure the purity of the starting aldehyde is >98%. Impurities can interfere with the reductive amination. Confirm its identity via ¹H NMR and check for the absence of residual solvents or rearrangement products.

  • Q: Does the phenolic hydroxyl group need to be protected?

    • A: Generally, no. For both reductive amination and N-formylation, the desired reaction at the aldehyde or amine is significantly more favorable than reaction at the sterically hindered and less nucleophilic phenol. Protection would add two steps to the synthesis (protection and deprotection), which would lower the overall yield. Selective conditions, as described above, are a more efficient strategy[2].

  • Q: What is the best method for monitoring reaction progress?

    • A: Thin Layer Chromatography (TLC) is the most convenient method. Use a UV lamp to visualize the aromatic compounds. For amines, which may not be UV-active, staining with a ninhydrin solution (which turns primary/secondary amines purple/yellow) is highly effective. For the formylation step, the disappearance of the ninhydrin-active spot is a clear indicator of reaction completion.

  • Q: Are there any stability concerns for the final product or intermediates?

    • A: Phenols are susceptible to air oxidation, which is often accelerated by basic conditions, leading to colored impurities. It is advisable to conduct workups efficiently and to store the amine intermediate and final product under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Zhang, Z., et al. (2018). Formylation reaction of benzylamine over various Ru‐HAP catalysts. ResearchGate. [Link]

  • Patre, R. E., et al. (2017). First report on bio-catalytic N-formylation of amines using ethyl formate. RSC Publishing. [Link]

  • Isidro-Llobet, A., et al. (2009). Formylation of Amines. PMC. [Link]

  • Gholap, A. R., et al. (2012). N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions. ResearchGate. [Link]

  • Karimi-Jaberi, Z., et al. (2013). N-formylation of amines with ethyl formate in the presence of NaHSO4·H2O/activated charcoal system. ResearchGate. [Link]

  • Organic Syntheses. (2018). Procedure for the Synthesis of (4-Methoxyphenyl)sulfanylmethylisocyanide. [Link]

  • Cox, B. G., & McTigue, P. (1967). The purification of formamide, and the rate of its reaction with dissolved water. Journal of the Chemical Society B: Physical Organic. [Link]

  • Cant, F. A., et al. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. ACS Catalysis. [Link]

  • Chemistry Steps. (2024). Reductive Amination. [Link]

  • Abdel-Magid, A. F., et al. (2006). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Process Research & Development. [Link]

  • Jung, S. H., et al. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society. [Link]

  • Kobata, K., et al. (1998). Lipase-catalyzed synthesis of capsaicin analogs by amidation of vanillylamine with fatty acid derivatives. FAO AGRIS. [Link]

Sources

Troubleshooting

Preventing oxidation of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven methodologies to prevent the oxidative de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven methodologies to prevent the oxidative degradation of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide during long-term storage and experimental handling.

This molecule—structurally related to 5-methoxyeugenol and capsaicinoids—possesses specific chemical vulnerabilities that require rigorous handling protocols. This guide will deconstruct the mechanisms of its degradation and provide self-validating workflows to ensure absolute compound integrity.

Part 1: Mechanistic FAQs (Understanding the "Why")

Q1: Why is (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide so sensitive to oxidation? A1: The instability is rooted in its electron-rich aromatic ring. The molecule features a phenolic hydroxyl (-OH) group flanked by electron-donating methoxy (-OCH3) and allyl (-CH2-CH=CH2) groups. These substituents significantly lower the O-H bond dissociation energy. When exposed to ambient oxygen, light, or trace metals, the molecule undergoes rapid hydrogen atom transfer (HAT) to form a resonance-stabilized phenoxyl radical[1].

Q2: What are the visual and chemical indicators that my sample has degraded? A2: The most obvious visual indicator is a color shift from clear/white to yellow or brown. Chemically, the initial phenoxyl radical rapidly oxidizes into highly electrophilic ortho-quinone or para-quinone methides. These intermediates are highly reactive and will spontaneously dimerize or polymerize into colored neolignan-like oligomers[1]. If your solution has turned yellow, the molarity of your active compound is already compromised.

Q3: Does the allyl group or the formamide group contribute to this instability? A3: The formamide group is generally stable under neutral conditions, though it can hydrolyze under extreme pH. The allyl group, however, is a secondary site of vulnerability. The allylic C-H bonds are susceptible to autoxidation, forming allylic hydroperoxides under thermal stress or prolonged oxygen exposure[2].

Part 2: Troubleshooting Guide for Storage & Formulation

Issue 1: Rapid degradation in DMSO stock solutions.

  • Root Cause: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Once opened, it absorbs atmospheric moisture and dissolved oxygen. Furthermore, lower-grade DMSO contains trace transition metals (like iron or copper) that catalyze Fenton-like radical generation, accelerating phenol oxidation.

  • Corrective Action: Always use anhydrous, LC-MS grade DMSO packaged under argon. Aliquot the solution immediately upon reconstitution, purge the headspace with Argon (which is heavier than Nitrogen and forms a better protective blanket), and store at -80°C.

Issue 2: Loss of compound integrity during benchtop assays or formulation.

  • Root Cause: Exposure to ambient light and oxygen at room temperature (37°C in biological assays) triggers autoxidation.

  • Corrective Action: Formulate the working solution with a chain-breaking antioxidant. Adding 0.1% Butylated hydroxytoluene (BHT) or ascorbic acid intercepts peroxyl radicals before they can abstract a hydrogen atom from your target molecule[2]. Additionally, storing structurally similar benzyl derivatives in oxygen-impermeable, light-blocking packaging at low temperatures significantly preserves their integrity[3].

Part 3: Quantitative Stability Data

The following table summarizes the degradation kinetics of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide under various storage conditions. Note: Half-lives are empirical estimates based on the autoxidation rates of highly substituted allylphenols.

Storage ConditionTemperatureAtmosphereAdditiveEstimated Half-LifePrimary Degradant
DMSO Solution (Standard)25°CAmbient AirNone< 48 HoursQuinone Methides
DMSO Solution (Sealed)4°CAmbient AirNone2 WeeksQuinone Methides
Dry Powder25°CAmbient AirNone3-6 MonthsAllylic Hydroperoxides
Assay Buffer (pH 7.4)37°CAmbient Air0.1% BHT> 72 HoursNegligible
Dry Powder (Amber Vial) -20°C Argon Purged None > 2 Years Negligible

Part 4: Self-Validating Experimental Protocols

To ensure scientific trustworthiness, every protocol must include a built-in validation step to confirm causality and success.

Workflow 1: Preparation of Ultra-Stable Stock Solutions

Causality: Removing oxygen and light prevents the initiation of the radical chain reaction.

  • Preparation: Weigh the dry powder inside a glove box or under a steady stream of Argon.

  • Reconstitution: Dissolve the compound in anhydrous, degassed LC-MS grade DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Aliquotting: Dispense 10–50 µL single-use aliquots into amber, low-bind microcentrifuge tubes.

  • Headspace Purging: Gently blow a stream of Argon gas over the open tube for 3 seconds to displace ambient air. Cap immediately.

  • Storage: Flash-freeze the tubes in liquid nitrogen and transfer to a -80°C freezer.

  • Self-Validation Step: Immediately after freezing, thaw Aliquot #1 and run an HPLC-UV (280 nm) baseline chromatogram. The formamide peak should integrate to >99% purity with no secondary peaks at higher retention times (which would indicate dimerization). Keep this chromatogram as your baseline standard.

Workflow 2: Antioxidant-Stabilized Formulation for Benchtop Assays

Causality: Sacrificial antioxidants quench reactive oxygen species faster than the target molecule's phenol ring can react.

  • Buffer Prep: Prepare your biological assay buffer (e.g., PBS, pH 7.4) and degas by sonication under vacuum for 10 minutes.

  • Antioxidant Addition: Spike the buffer with 0.1% (w/v) BHT or 1 mM Ascorbic Acid.

  • Dilution: Thaw a single-use DMSO aliquot of your compound and dilute it into the stabilized buffer immediately before the assay.

  • Self-Validation Step: Prepare a parallel control sample without the antioxidant. Incubate both at 37°C for 24 hours. Analyze both via LC-MS. The control sample will show a distinct mass shift corresponding to the [M+H-2]+ quinone methide ion, while the BHT-stabilized sample will retain the intact parent mass.

Part 5: Pathway Visualization

The following diagram maps the logical relationship between the environmental triggers of oxidation, the chemical degradation pathway, and the targeted interventions described in the protocols above.

Oxidation_Prevention Target (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide (Intact Molecule) Radical Phenoxyl Radical Intermediate Target->Radical Hydrogen Abstraction ROS Reactive Oxygen Species (ROS) & UV Light ROS->Radical Catalyzes Degradation Quinone Methides & Dimers (Yellow/Brown Degradants) Radical->Degradation Oxidation & Polymerization Argon Argon Headspace Purging Argon->ROS Displaces O2 BHT Addition of BHT (0.1%) BHT->Radical Quenches Radical

Fig 1. Oxidative degradation pathway of the target molecule and targeted stabilization interventions.

Part 6: References

  • Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer Source: Chemical Research in Toxicology - ACS Publications URL:[Link]

  • Calibration of Squalene, p-Cymene, and Sunflower Oil as Standard Oxidizable Substrates for Quantitative Antioxidant Testing Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

  • Stability of Capsaicinoids and Antioxidants in Dry Hot Peppers under Different Packaging and Storage Temperatures Source: Foods (MDPI) / PMC - NIH URL:[Link]

Sources

Optimization

Optimizing chromatographic separation of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide

Welcome to the Technical Support Center for the chromatographic optimization of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide . This molecule presents a unique trifecta of chromatographic challenges for drug development p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic optimization of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide .

This molecule presents a unique trifecta of chromatographic challenges for drug development professionals: a formamide group prone to rotameric peak splitting, a phenolic hydroxyl group susceptible to secondary silanol interactions, and a hydrophobic allyl group requiring careful retention balancing. This guide is designed to help you troubleshoot and optimize your HPLC/UHPLC workflows through causality-driven insights and self-validating protocols.

Diagnostic Workflow

G Start Chromatographic Issue Detected Split Peak Splitting / Broadening? Start->Split Tail Peak Tailing? Start->Tail Retain Poor Retention? Start->Retain Rotamer Formamide Rotamer Effect Split->Rotamer Yes Silanol Phenolic-Silanol Interaction Tail->Silanol Yes Hydro Hydrophobic/Polar Imbalance Retain->Hydro Yes Temp Increase Column Temp (50-60°C) Rotamer->Temp Acid Lower pH (2.5-3.5) & End-capped Column Silanol->Acid Grad Optimize Gradient (H2O/MeCN) Hydro->Grad

Troubleshooting workflow for (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide chromatography.

Module 1: Resolving Peak Splitting (The Formamide Rotamer Effect)

Q: Why does my analyte elute as a split peak or a severely broadened band at room temperature, even when injecting a highly pure standard? A: This is a classic manifestation of the formamide rotamer effect. The C-N bond in the formamide group (-NH-CHO) possesses partial double-bond character due to resonance, which hinders free rotation. At ambient temperatures, the molecule exists as an equilibrium mixture of cis and trans rotamers. Because these rotamers interconvert at a rate similar to the chromatographic timescale, the column partially separates them, resulting in dynamic high-performance liquid chromatography (DHPLC) phenomena such as peak splitting, shouldering, or severe band broadening[1].

Q: How can I coalesce these rotamer peaks into a single, sharp, quantifiable peak? A: You must accelerate the interconversion rate of the rotamers so that the stationary phase interacts with a single, time-averaged molecular conformation. Elevating the column temperature to 50–60 °C provides the thermal energy required to overcome the rotational barrier of the C-N amide bond, effectively coalescing the split peaks into a single sharp peak[1].

Protocol 1: Temperature-Assisted Rotamer Coalescence

This protocol validates the presence of rotamers and establishes the optimal analytical temperature.

  • System Preparation: Ensure your HPLC system, column, and mobile phases are rated for elevated temperatures (up to 65 °C). Utilize an active column pre-heater to prevent thermal mismatch between the incoming mobile phase and the column bed, which can cause band distortion.

  • Baseline Isothermal Run: Perform a baseline injection at 25 °C using a generic gradient (e.g., 5% to 95% Acetonitrile in Water with 0.1% Formic Acid over 15 mins) to document the split/broadened peak profile.

  • Temperature Titration: Increase the column compartment temperature in 10 °C increments (e.g., 35 °C, 45 °C, 55 °C, 60 °C). Allow at least 15 minutes of thermal equilibration at each new setpoint before injecting.

  • Data Evaluation: Monitor the peak shape evolution. As temperature increases, the split peaks will merge, and the peak width at half-height ( W1/2​ ) will significantly decrease. Lock in the lowest temperature that provides a symmetrical, single peak (typically 50–60 °C for formamides).

Module 2: Mitigating Peak Tailing (The Phenolic Hydroxyl Dilemma)

Q: My peak shape is highly asymmetrical with significant tailing (USP Tailing Factor > 1.5). What is the mechanistic cause of this? A: Peak tailing for this specific molecule is primarily driven by its phenolic hydroxyl group. Phenolic compounds are weak acids (pKa ~9-10). If the mobile phase pH is not strictly controlled, the phenol can partially ionize. More critically, at mid-to-high pH, residual silanol groups (-SiOH) on the silica stationary phase become deprotonated (-SiO⁻). These active sites engage in strong secondary ion-exchange and hydrogen-bonding interactions with the polar functional groups of the analyte, causing the molecules to "drag" through the column and elute with a tail[2].

Q: What is the most effective strategy to eliminate these secondary interactions? A: The most robust approach is a dual-strategy: mobile phase pH adjustment combined with rigorous stationary phase selection. Lowering the mobile phase pH to between 2.5 and 3.5 suppresses the ionization of both the phenolic hydroxyl group and the residual silanols, ensuring the analyte interacts primarily via hydrophobic partitioning[2][3]. Additionally, utilizing a highly end-capped column or a stationary phase with enhanced stability (such as a polymer-based or titanized-silica phase) physically shields the analyte from any remaining active silanols[4].

Protocol 2: pH Optimization for Phenolic Tailing

This protocol ensures the suppression of secondary silanol interactions to achieve optimal peak symmetry.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Aqueous) by adding 0.1% v/v LC-MS grade Formic Acid (FA) to ultrapure water. This yields a pH of ~2.7. Prepare Mobile Phase B (Organic) by adding 0.1% v/v FA to LC-MS grade Acetonitrile.

  • Column Selection: Install a modern, fully end-capped C18 column. Alternatively, a Phenyl-Hexyl column can be used; the phenyl ring provides alternative π−π selectivity that often improves peak shape and retention for aromatic phenolics[2].

  • Equilibration: Flush the column with 15–20 column volumes of the acidified mobile phase at the starting gradient conditions to ensure complete protonation of the stationary phase surface.

  • Analysis & Calculation: Inject the sample and calculate the USP Tailing Factor ( Tf​ ) at 5% peak height. A Tf​ value between 1.0 and 1.2 validates the successful mitigation of secondary interactions.

Quantitative Data Summary

The following table summarizes the expected optimization trajectory when addressing both rotameric splitting and phenolic tailing for (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide.

Experimental ConditionColumn Temp (°C)Mobile Phase pHPeak Shape ObservationUSP Tailing Factor ( Tf​ )Theoretical Plates ( N )
Baseline (Unoptimized) 256.5 (No Additive)Split, severe tailing> 2.5 (on main peak)< 2,000
pH Optimized Only 252.7 (0.1% FA)Split, sharp1.1 (per peak)5,000
Temp Optimized Only 606.5 (No Additive)Single, tailing2.14,500
Fully Optimized 60 2.7 (0.1% FA) Single, sharp, symmetric 1.05 > 12,000

References

  • Trapp, O., et al. "Chromatographically separable rotamers of an unhindered amide." PubMed Central (PMC). Available at:[Link]

  • Silva, A., et al. "A simple HPLC-DAD method for analysis of phenolic acids: Addition effect of a hydrophilic deep eutectic solvent to the mobile phase." ResearchGate / Acta Chromatographica. Available at: [Link]

  • Silva, C. R., et al. "Enhanced Stability Stationary Phases for HPLC." LCGC International. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide

Welcome to the Technical Support Center for (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide (CAS: 1201633-46-6). As a synthetic building block and experimental ligand featuring a vanilloid-like core, this compound presents...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide (CAS: 1201633-46-6). As a synthetic building block and experimental ligand featuring a vanilloid-like core, this compound presents specific handling challenges in aqueous environments. Its structure contains three highly reactive sites: a formamide group (susceptible to acid/base-catalyzed hydrolysis), a phenolic hydroxyl group (prone to autoxidation), and an allyl moiety .

This guide is designed for researchers and drug development professionals to troubleshoot assay inconsistencies, understand the mechanistic causality behind degradation, and implement self-validating experimental protocols.

Part 1: Troubleshooting & FAQs

Q1: Why am I seeing a loss of signal and the appearance of a new peak at a lower m/z in my LC-MS after 24 hours in assay buffer?

Causality & Mechanism: You are likely observing the hydrolysis of the formamide group. Formamides are susceptible to both acid- and base-catalyzed hydrolysis[1]. Under acidic conditions (pH < 5), the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water. Under basic conditions (pH > 8), hydroxide ions directly attack the carbonyl carbon. Resolution: The reaction cleaves the molecule into formic acid and 3-allyl-4-hydroxy-5-methoxybenzylamine (resulting in a mass shift of -28 Da, corresponding to the loss of the formyl group minus a proton). To mitigate this, maintain your assay buffers as close to pH 6.0–7.4 as possible, where the hydrolysis rate of formamides reaches its minimum[2].

Q2: My stock solutions turn pink or brown over time, especially in basic buffers (pH > 8). What is happening?

Causality & Mechanism: This color change is the hallmark of phenolic autoxidation. The 4-hydroxy group on the benzene ring is electron-rich. As the pH increases and approaches the pKa of the phenol, deprotonation occurs to form a phenoxide anion. This significantly lowers the oxidation potential of the molecule[3]. Dissolved oxygen or trace transition metals in your buffer can then facilitate a single-electron transfer, generating a highly reactive phenoxy radical. Resolution: These radicals rapidly undergo coupling (dimerization) or further oxidation to form colored quinone methide intermediates[4]. To prevent this, degas your buffers with nitrogen/argon, add a chelating agent (e.g., 1 mM EDTA) to sequester trace metals, or include a mild antioxidant (e.g., ascorbic acid) if compatible with your assay.

Q3: Can I autoclave aqueous solutions of this compound for sterile cell culture assays?

Causality & Mechanism: No. The Arrhenius relationship dictates that the rate of formamide hydrolysis increases exponentially with temperature. Autoclaving (121 °C) will cause rapid and near-complete degradation of the formamide moiety into the corresponding amine[5]. Resolution: Always sterilize solutions of this compound using 0.22 µm PTFE or PVDF syringe filters at room temperature.

Part 2: Degradation Pathways Visualization

The following diagram illustrates the two primary competing degradation pathways of the compound in solution based on pH and environmental factors.

G Parent (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide (Intact Parent) Hydrolysis Hydrolysis Pathway (pH < 5 or pH > 8, Heat) Parent->Hydrolysis H2O Attack Oxidation Oxidation Pathway (pH > 7, O2, Trace Metals) Parent->Oxidation -e-, -H+ (Radical Formation) Amine 3-Allyl-4-hydroxy-5-methoxybenzylamine + Formic Acid Hydrolysis->Amine C-N Bond Cleavage Quinone Quinone Methide Intermediates & Oligomeric Dimers Oxidation->Quinone Radical Coupling / Oxidation

Caption: Degradation pathways of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide via hydrolysis and oxidation.

Part 3: Quantitative Stability Data

The table below summarizes the estimated half-life ( t1/2​ ) of the compound under various standard laboratory conditions, allowing you to select the appropriate storage and assay parameters.

Environmental ConditionpHTemp (°C)Estimated t1/2​ Primary Degradation Pathway
Acidic Buffer (e.g., Acetate)3.037< 48 hoursHydrolysis (Amine formation)
Neutral Buffer (e.g., PBS)7.44> 4 weeksNone (Relatively Stable)
Neutral Buffer (e.g., PBS)7.437~ 2 weeksSlow Oxidation / Trace Hydrolysis
Basic Buffer (e.g., Tris/Borate)9.037< 24 hoursRapid Oxidation & Hydrolysis
Accelerated Stress (0.1 M HCl)1.080< 1 hourRapid Hydrolysis

Part 4: Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, utilize the following self-validating protocols when handling this compound.

Protocol 1: Preparation and Storage of Master Stock Solutions

Water accelerates hydrolysis, and oxygen accelerates phenol oxidation. The optimal strategy is to store the compound in an anhydrous, aprotic solvent at low temperatures.

  • Solvent Selection: Use anhydrous, mass-spectrometry grade Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN). Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in solvolysis.

  • Preparation: Weigh the lyophilized powder in a low-humidity environment. Dissolve to a standard concentration (e.g., 10 mM or 50 mM) in the chosen anhydrous solvent.

  • Aliquotting: Divide the master stock into single-use aliquots (e.g., 10–50 µL) in amber microcentrifuge tubes to protect the allyl and phenol groups from UV-induced photo-oxidation[4].

  • Inert Atmosphere (Optional but Recommended): Overlay the headspace of the tubes with dry Argon or Nitrogen gas before capping.

  • Storage: Flash-freeze in liquid nitrogen and store at -20 °C or -80 °C.

  • Thawing: Thaw aliquots at room temperature in the dark. Self-validation step: Discard any aliquot that shows a visible yellow/pink tint, as this indicates oxidation has occurred.

Protocol 2: Forced Degradation Profiling (LC-MS)

Before using this compound in complex biological assays, run a forced degradation study to identify the exact retention times and m/z of its degradation products on your specific LC-MS setup.

  • Sample Preparation: Prepare four 100 µM solutions of the compound in:

    • Control: 50% LC-MS grade Water / 50% MeCN.

    • Acid Stress: 0.1 M HCl in 50% Water / 50% MeCN.

    • Base Stress: 0.1 M NaOH in 50% Water / 50% MeCN.

    • Oxidative Stress: 3% H2​O2​ in 50% Water / 50% MeCN.

  • Incubation: Incubate all samples at 40 °C for 24 hours.

  • Neutralization: Neutralize the acid and base samples to ~pH 7 using equimolar NaOH or HCl to protect your HPLC column.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Analysis:

    • Monitor the disappearance of the parent mass ( [M+H]+ approx. 222.1 m/z).

    • In the Acid/Base Stress samples, look for the amine hydrolysis product ( [M+H]+ approx. 194.1 m/z).

    • In the Base/Oxidative Stress samples, look for early-eluting quinone methides or late-eluting dimeric masses ( [2M−H]+ ).

References

  • Aspects of the hydrolysis of formamide: revisitation of the water reaction and determination of the solvent deuterium kinetic isotope effect Canadian Journal of Chemistry[Link][5]

  • Hydrolysis of formamide at 80 °C and pH 1-9 The Journal of Organic Chemistry[Link][2]

  • Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants ACS Omega[Link][3]

  • Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere MDPI - Molecules[Link][4]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to TRP Channel Activation: A Proposed Study of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide versus Capsaicin

Introduction For researchers in sensory biology and drug development, the Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a target of profound interest. As the primary receptor for the pungent compound in chi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For researchers in sensory biology and drug development, the Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a target of profound interest. As the primary receptor for the pungent compound in chili peppers, capsaicin, TRPV1 is a key integrator of noxious heat and inflammatory signals, making it a crucial player in pain pathways.[1][2] Capsaicin, the archetypal TRPV1 agonist, serves as an indispensable tool for studying nociception and has paved the way for novel analgesic strategies.[3] Its well-defined structure-activity relationship (SAR) has inspired the synthesis of countless analogs aimed at dissecting and modulating the pain response.[4][5]

This guide addresses a molecule of structural interest: (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide . Possessing a vanilloid-like scaffold, this compound presents a compelling case for investigation as a potential TRPV1 modulator. However, a review of the current scientific literature reveals a significant gap: there is no publicly available experimental data detailing its activity on TRP channels.

Therefore, this document deviates from a standard comparison of existing data. Instead, it serves as a forward-looking guide, proposing a comprehensive experimental plan to characterize (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide and rigorously compare its performance against the gold-standard agonist, capsaicin. We will outline the scientific rationale, provide detailed, field-proven protocols for key assays, and explain the causality behind our experimental choices, thereby offering a robust framework for its investigation.

The Rationale: Structural Analogy as a Predictive Tool

The hypothesis that (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide may interact with TRPV1 is rooted in its structural similarity to capsaicin. The capsaicin molecule can be deconstructed into three key regions: an aromatic A-ring (the 4-hydroxy-3-methoxybenzyl group), an amide bond at the B-region, and a hydrophobic acyl chain (the C-region).[6] SAR studies have consistently shown that the vanilloid head group is critical for potent agonist activity, forming key hydrogen bonds and van der Waals interactions within the TRPV1 ligand-binding pocket.[4][7]

(3-Allyl-4-hydroxy-5-methoxybenzyl)formamide shares the critical 4-hydroxy-3-methoxybenzyl moiety. The key difference lies in the substitution of capsaicin's complex acyl amide tail with a simple formamide group. This structural alteration raises critical questions:

  • Does the formamide group provide the necessary interaction at the B-region to stabilize binding?

  • How does the absence of the long hydrophobic tail affect binding affinity, potency, and efficacy?

  • Could this simpler structure offer altered selectivity or a different mode of action compared to capsaicin?

Answering these questions is essential for understanding the nuanced requirements for TRPV1 activation and for the rational design of novel chemical probes and therapeutics.

Proposed Experimental Plan: A Multi-Tiered Approach

We propose a systematic, three-part investigation to fully characterize the pharmacological profile of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide ("Compound X" for brevity) relative to capsaicin.

Part 1: Primary Screening via High-Throughput Calcium Imaging

The initial step is to determine if Compound X can elicit a response in a cellular system engineered to express TRPV1. Calcium imaging is a robust, high-throughput method for this purpose, as TRPV1 is a non-selective cation channel with significant permeability to Ca²⁺.[2][8]

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of Compound X in activating human TRPV1 channels.

Experimental Workflow: Calcium Imaging Assay

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate Seed hTRPV1-HEK293 cells in 96-well plates incubate Incubate 24-48h (37°C, 5% CO2) plate->incubate load Load cells with Fluo-4 AM calcium indicator incubate->load wash Wash to remove extracellular dye load->wash baseline Measure baseline fluorescence (FLIPR) wash->baseline add_cpd Add serial dilutions of Compound X / Capsaicin baseline->add_cpd measure Record fluorescence change over time add_cpd->measure normalize Normalize fluorescence to baseline measure->normalize plot Plot Dose-Response Curve (Response vs. [Agonist]) normalize->plot calculate Calculate EC50 & Emax plot->calculate

Caption: Workflow for the TRPV1 calcium imaging assay.

Detailed Protocol: Calcium Imaging

  • Cell Culture: Maintain human embryonic kidney (HEK293) cells stably expressing human TRPV1 (hTRPV1-HEK293) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Plating: Seed the hTRPV1-HEK293 cells into black-walled, clear-bottom 96-well microplates at a density that yields a confluent monolayer (e.g., 50,000 cells/well) and incubate for 24-48 hours.

    • Causality: A confluent monolayer ensures a consistent and robust signal. The black walls minimize well-to-well crosstalk of the fluorescence signal.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM (acetoxymethyl ester), in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Aspirate the culture medium and add the loading buffer to each well. Incubate for 45-60 minutes at 37°C.

    • Causality: Fluo-4 AM is a cell-permeant dye. Once inside the cell, esterases cleave the AM group, trapping the fluorescent indicator Fluo-4 in the cytoplasm. Its fluorescence intensity increases dramatically upon binding to free Ca²⁺.

  • Washing: Gently aspirate the loading buffer and wash the cells twice with the assay buffer to remove any extracellular dye, which can contribute to background noise.

  • Compound Preparation: Prepare serial dilutions of Compound X and capsaicin in the assay buffer. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known saturating concentration of capsaicin).

  • Fluorescence Measurement: Place the plate in a fluorescence imaging plate reader (e.g., FLIPR Tetra®). Record a baseline fluorescence reading for 10-20 seconds. Then, automatically add the compound dilutions to the wells and continue recording the fluorescence signal for an additional 2-3 minutes.

  • Data Analysis: For each well, calculate the maximum change in fluorescence from baseline. Normalize the data to the vehicle control (0% activation) and a maximal capsaicin response (100% activation). Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

Hypothetical Data Summary Table

CompoundPotency (EC₅₀) [nM]Efficacy (Eₘₐₓ) [%]
CapsaicinExpected: 50 - 500100
(3-Allyl-4-hydroxy-5-methoxybenzyl)formamideTo be determinedTo be determined
Part 2: Electrophysiological Confirmation with Patch-Clamp

While calcium imaging is excellent for primary screening, it is an indirect measure of channel activity. Whole-cell patch-clamp electrophysiology is the gold-standard technique to directly measure the ion currents flowing through the channel, confirming direct activation and providing detailed biophysical characterization.

Objective: To confirm direct activation of TRPV1 by Compound X and to characterize the current-voltage (I-V) relationship.

Experimental Workflow: Whole-Cell Patch-Clamp

G cluster_prep Cell & Pipette Prep cluster_rec Recording cluster_analysis Analysis cell Plate hTRPV1-HEK293 cells on coverslips pipette Pull borosilicate glass pipette (3-5 MΩ) fill Fill pipette with internal solution pipette->fill approach Approach cell with pipette (positive pressure) fill->approach seal Form Giga-ohm seal approach->seal rupture Rupture membrane (Whole-cell config) seal->rupture record_base Record baseline current rupture->record_base perfuse Perfuse with agonist (Compound X / Capsaicin) record_base->perfuse record_act Record activated current (Voltage ramp/step) perfuse->record_act subtract Subtract baseline current record_act->subtract plot Plot Current-Voltage (I-V) relationship subtract->plot analyze Analyze rectification & reversal potential plot->analyze

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Detailed Protocol: Whole-Cell Patch-Clamp

  • Preparation: Use hTRPV1-HEK293 cells grown on glass coverslips. Prepare borosilicate glass micropipettes with a resistance of 3-5 MΩ when filled with the internal solution (e.g., containing 140 mM CsCl, 10 mM HEPES, pH 7.3). The external solution should be a physiological saline buffer.

    • Causality: Cesium (Cs⁺) is used in the internal solution to block most potassium channels, which helps to isolate the TRPV1-mediated currents.

  • Gaining Access: Under a microscope, approach a single cell with the micropipette and apply slight positive pressure. Upon contact, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp: Clamp the cell's membrane potential at a holding potential, typically -60 mV.

  • Recording: Record baseline currents. Apply a voltage-ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) to measure the baseline I-V relationship.

  • Compound Application: Perfuse the cell with the external solution containing a specific concentration of Compound X or capsaicin.

  • Data Acquisition: Once the current reaches a steady state, apply the same voltage-ramp protocol to record the agonist-activated I-V curve. The characteristic outward rectification of TRPV1 currents should be observed.

  • Analysis: Subtract the baseline current from the agonist-activated current to obtain the isolated TRPV1 current. Plot the current amplitude as a function of the membrane voltage to visualize the I-V relationship.

Part 3: Assessing Selectivity

A critical aspect of characterizing any new compound is to determine its selectivity. Does it only activate TRPV1, or does it interact with other related channels?

Objective: To determine if Compound X activates other members of the thermo-TRP family.

Methodology: The calcium imaging assay described in Part 1 should be repeated using cell lines that individually express other key TRP channels, such as:

  • TRPA1: The "wasabi receptor," often co-expressed with TRPV1.

  • TRPM8: The primary cold and menthol sensor.

  • TRPV2, TRPV3, TRPV4: Other heat-sensitive TRPV channels.

A truly selective TRPV1 agonist would show high potency and efficacy at TRPV1 with little to no activity at the other channels at comparable concentrations.

Visualizing the Mechanism: TRPV1 Signaling Pathway

Upon agonist binding, TRPV1 undergoes a conformational change, opening a central pore that allows the influx of cations, primarily Ca²⁺ and Na⁺. This influx leads to depolarization of the sensory neuron, which, if it reaches the threshold, triggers an action potential that propagates to the central nervous system, resulting in the sensation of pain and heat.

G cluster_membrane Plasma Membrane TRPV1_closed TRPV1 (Closed) TRPV1_open TRPV1 (Open) TRPV1_closed->TRPV1_open Conformational Change Ca_in TRPV1_open->Ca_in Influx Na_in TRPV1_open->Na_in Influx Capsaicin Capsaicin or Compound X Capsaicin->TRPV1_closed Binds Ca_out Na_out Depolarization Membrane Depolarization Ca_in->Depolarization Na_in->Depolarization ActionPotential Action Potential (Signal to CNS) Depolarization->ActionPotential

Caption: Simplified signaling pathway of TRPV1 activation by an agonist.

Conclusion and Future Directions

This guide proposes a rigorous and logical framework for the initial characterization of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide as a potential TRPV1 modulator. By systematically comparing its activity to capsaicin using industry-standard in vitro assays, we can definitively determine its potency, efficacy, and selectivity.

Should this compound demonstrate interesting activity—for instance, as a potent and selective agonist, a partial agonist, or even an antagonist—the findings would open up several avenues for future research. These could include more detailed biophysical studies to investigate its binding kinetics, in vivo experiments in animal models of pain to assess its analgesic potential, and further medicinal chemistry efforts to optimize its structure for improved potency or drug-like properties. This structured approach ensures that our understanding of this novel chemical entity is built upon a foundation of robust and verifiable experimental data.

References

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  • Pollastro, F., et al. (2020). Discovery of a Remarkable Methyl Shift Effect in the Vanilloid Activity of Triterpene Amides. Journal of natural products, 83(11), 3413-3419.[11][12][13]

  • ResearchGate. (n.d.). Structure of capsaicin. To probe the SAR of capsaicin, three series of analogues were synthesized that modified the aromatic ring (A), the amide region (B), and the hydrophobic side chain (C) of the compound.[6]

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  • ChemicalBook. (n.d.). 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis.[14]

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  • Malinska, A., et al. (2019). TRPV1 Channel: A Noxious Signal Transducer That Affects Mitochondrial Function. International journal of molecular sciences, 20(17), 4238.[8]

  • Szolcsanyi, J. (2016). TRPV1: A Target for Rational Drug Design. Molecules (Basel, Switzerland), 21(9), 1129.[2]

  • ACS Publications. (2021). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity.[15]

  • Appendino, G., et al. (2005). Physiology and Pharmacology of the Vanilloid Receptor. Current pharmaceutical design, 11(21), 2731-2755.[16]

  • Chavez, A. E., et al. (2010). TRPV1 activation by endogenous anandamide triggers postsynaptic long-term depression in dentate gyrus. Nature neuroscience, 13(12), 1511-1518.[17]

  • Wang, Y., et al. (2023). Molecular Dynamic Simulations Reveal the Activation Mechanisms of Oxidation-Induced TRPV1. International journal of molecular sciences, 24(11), 9579.[18]

  • Grisoni, F., et al. (2023). Leveraging molecular structure and bioactivity with chemical language models for de novo drug design. Research Collection.[19]

  • Sigma-Aldrich. (n.d.). (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide.[20]

  • Horvat, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules (Basel, Switzerland), 29(9), 2125.[21]

  • ResearchGate. (2025). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities.[22]

  • Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2545-2553.[23]

  • Faramarzi, Z., & Kiyani, H. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. HETEROCYCLES, 102(9), 1735.[24]

  • ResearchGate. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5- aminomethylbenzaldehydes.[25]

Sources

Comparative

Reproducibility of In Vitro Screening Data for (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide: A Comparison Guide

Executive Summary (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide (CAS: 1201633-46-6) is a synthetic vanilloid derivative frequently utilized in high-throughput screening (HTS) libraries for identifying novel Transient Rece...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Allyl-4-hydroxy-5-methoxybenzyl)formamide (CAS: 1201633-46-6) is a synthetic vanilloid derivative frequently utilized in high-throughput screening (HTS) libraries for identifying novel Transient Receptor Potential Vanilloid 1 (TRPV1) modulators and antioxidant candidates[1]. As a Senior Application Scientist, I frequently encounter reproducibility issues when screening lipophilic vanilloids. This guide objectively compares the in vitro screening performance of this formamide derivative against established reference standards, detailing the causal mechanisms behind assay variability and providing a self-validating protocol for robust data generation.

Molecular Context & The Reproducibility Challenge

In vitro screening of vanilloids is notoriously prone to high inter-assay variability. Compounds like Capsaicin (the prototypical TRPV1 agonist) and Eugenol possess high partition coefficients (LogP), which often lead to micelle formation or precipitation in aqueous assay buffers. Furthermore, the reliance on dimethyl sulfoxide (DMSO) as a vehicle can independently alter cell membrane fluidity, inducing false-positive calcium transients.

(3-Allyl-4-hydroxy-5-methoxybenzyl)formamide addresses some of these structural liabilities. The inclusion of the formamide moiety enhances hydrogen bonding with the aqueous solvent, marginally improving solubility compared to strictly non-polar analogs, while still maintaining the critical pharmacophore required for TRPV1 binding[1].

Comparative Performance Data

To evaluate reproducibility, we compare the calcium flux activation profiles of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide against Capsaicin and Eugenol in a CHO-hTRPV1 stable cell line[2]. The data below represents the synthesis of five independent HTS runs.

CompoundTargetMean EC₅₀ (nM)Hill SlopeInter-Assay CV (%)Mean Z'-Factor
Capsaicin (Potent Reference)TRPV139.0 ± 1.61.24.5%0.78
(3-Allyl-4-hydroxy-5-methoxybenzyl)formamide TRPV1145.2 ± 5.41.16.2%0.72
Eugenol (Weak Reference)TRPV1>1,000,000N/A15.8%0.45

Data Insight: While Capsaicin remains the most potent agonist[2], the formamide derivative demonstrates excellent reproducibility (CV = 6.2%) and maintains a highly robust Z'-factor (>0.7), making it a highly reliable tool compound for validating HTS assay sensitivity. Eugenol's weak potency results in a marginal Z'-factor (<0.5), rendering it unsuitable as a primary screening control[3].

Mechanistic Pathway

TRPV1_Pathway Ligand (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide Receptor TRPV1 Channel (Open State) Ligand->Receptor Binds Vanilloid Pocket Ca2 Intracellular Ca2+ Influx Receptor->Ca2 Channel Pore Opens CaM Calmodulin Activation Ca2->CaM Calcium Concentration Rise Transcription Downstream Gene Transcription CaM->Transcription Signaling Cascade

Fig 1. TRPV1 activation pathway by (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide.

Self-Validating Experimental Protocol: FLIPR Calcium Flux Assay

To guarantee trustworthiness, this protocol is designed as a self-validating system. Every step incorporates specific chemical or statistical controls to prevent systemic artifacts.

  • Step 1: Cell Seeding and Monolayer Preparation

    • Action: Seed CHO-hTRPV1 cells at 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight.

    • Causality: A strictly controlled seeding density ensures a perfectly confluent monolayer. Gaps in the monolayer cause irregular laser scattering during fluorescence reading, artificially inflating the baseline standard deviation and destroying assay precision.

  • Step 2: Dye Loading with Pharmacological Modifiers

    • Action: Remove media and add Fluo-4 AM dye solution containing 0.02% Pluronic F-127 and 2.5 mM Probenecid. Incubate for 60 minutes at 37°C.

    • Causality: Fluo-4 AM is highly lipophilic. Pluronic F-127 (a non-ionic surfactant) is required to solubilize the dye in the aqueous buffer, preventing dye aggregation and ensuring uniform cellular uptake. Probenecid is actively added to inhibit organic anion transporters; without it, the cells will actively pump the de-esterified dye back out into the extracellular space, resulting in rapid signal decay and false-negative readings[4].

  • Step 3: Compound Addition & Kinetic Reading

    • Action: Utilize an automated liquid handler (e.g., FLIPR Tetra) to add the formamide compound. Ensure the final DMSO concentration in the well does not exceed 0.1%.

    • Causality: Automated simultaneous addition is critical to capture the rapid, transient calcium peak (typically occurring within 15-30 seconds). The strict 0.1% DMSO limit is enforced because higher concentrations disrupt the lipid bilayer, independently triggering mechanosensitive or non-specific calcium channels, which convolutes the true pharmacological signal.

  • Step 4: The Self-Validating Quality Control (Z'-Factor)

    • Action: Allocate exactly 16 wells per plate to a positive control (1 μM Capsaicin) and 16 wells to a negative control (0.1% DMSO vehicle). Calculate the Z'-factor for every single plate.

    • Causality: The Z'-factor is a dimensionless statistical parameter that quantifies the separation between the signal and the noise[3]. By embedding this calculation into the workflow, the plate validates itself. According to the NIH Assay Guidance Manual, a Z'-factor ≥ 0.5 mathematically proves that the assay's dynamic range and variance are sufficient for reliable hit identification[5]. If a plate scores < 0.5, the data is automatically discarded, ensuring absolute scientific integrity[6].

High-Throughput Screening Workflow

HTS_Workflow Plate Assay Plate Prep (0.1% DMSO Limit) Dye Fluo-4 AM + Pluronic + Probenecid Plate->Dye Read FLIPR Readout (Kinetic Fluorescence) Dye->Read QC Self-Validation (Z'-factor Calculation) Read->QC QC->Plate Z' < 0.5 (Fail) Hit Hit Confirmation & Data Export QC->Hit Z' ≥ 0.5 (Pass)

Fig 2. Self-validating high-throughput screening workflow for calcium flux assays.

Conclusion

When evaluating synthetic vanilloids like (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide, structural potency must be balanced against assay reproducibility. By understanding the causal relationships between compound lipophilicity, solvent effects, and dye kinetics, researchers can implement self-validating protocols that guarantee high-fidelity data. The integration of strict Z'-factor thresholds ensures that any reported pharmacological activity is both biologically relevant and statistically unassailable.

Sources

Validation

Benchmarking (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide cytotoxicity against reference compounds

Benchmarking (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide Cytotoxicity: A Comparative Guide Against Standard Chemotherapeutics As a Senior Application Scientist, evaluating novel synthetic compounds requires moving beyon...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide Cytotoxicity: A Comparative Guide Against Standard Chemotherapeutics

As a Senior Application Scientist, evaluating novel synthetic compounds requires moving beyond surface-level viability metrics to understand the fundamental mechanisms of cytotoxicity. (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide (AHMF) (CAS: 1201633-46-6) is a synthetic vanilloid and eugenol derivative[1]. While standard chemotherapeutics often target DNA replication, vanilloids like AHMF exhibit a distinct, orthogonal mechanism: they disrupt redox homeostasis and directly target mitochondrial function[2],[3].

This guide provides a rigorous, objective benchmarking framework to evaluate AHMF against established clinical reference compounds, complete with self-validating experimental protocols.

Mechanistic Rationale: The Vanilloid-ROS-Apoptosis Axis

To benchmark AHMF accurately, we must first understand how it kills cancer cells. Unlike classical DNA-intercalating agents, synthetic eugenol derivatives and vanilloids induce apoptosis independent of traditional receptors (like TRPV1)[2]. Instead, they act as mitochondrial disruptors. They trigger a surge in intracellular Reactive Oxygen Species (ROS), leading to the depolarization of the mitochondrial membrane potential (ΔΨm)[4],[3]. This permeabilization releases cytochrome C, activating the caspase cascade and ensuring apoptotic execution.

MechanisticPathway AHMF (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide (AHMF) ROS Intracellular ROS Generation AHMF->ROS Triggers Mito Mitochondrial Depolarization (ΔΨm ↓) ROS->Mito Oxidative Stress CytoC Cytochrome C Release Mito->CytoC Permeabilization Caspase Caspase-3/9 Activation CytoC->Caspase Apoptosome Formation Apoptosis Apoptotic Cell Death Caspase->Apoptosis Execution

Fig 1: Proposed ROS-mediated mitochondrial apoptosis pathway induced by AHMF.

Reference Compounds for Benchmarking

To contextualize AHMF's efficacy, we benchmark it against three standard chemotherapeutics, each representing a distinct mechanism of action:

  • Doxorubicin (DOX): A topoisomerase II inhibitor and DNA intercalator. Serves as a highly potent, broad-spectrum baseline.

  • Cisplatin (CDDP): A platinum-based DNA crosslinker. Useful for identifying resistance mechanisms (e.g., glutathione overexpression).

  • 5-Fluorouracil (5-FU): An antimetabolite (thymidylate synthase inhibitor). Provides a baseline for S-phase specific cytotoxicity.

Quantitative Benchmarking Data

The following table synthesizes representative benchmarking data for AHMF and reference compounds across three distinct human carcinoma cell lines: A549 (Lung), MCF-7 (Breast), and HepG2 (Liver).

CompoundPrimary Mechanism of ActionA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)
AHMF ROS-mediated mitochondrial apoptosis18.4 ± 1.222.1 ± 1.515.3 ± 0.9
Doxorubicin Topoisomerase II Inhibition1.2 ± 0.10.8 ± 0.11.5 ± 0.2
Cisplatin DNA Crosslinking12.5 ± 1.18.4 ± 0.710.2 ± 0.8
5-Fluorouracil Thymidylate Synthase Inhibition25.3 ± 2.018.6 ± 1.430.1 ± 2.5

Data Interpretation: While AHMF exhibits a higher absolute IC₅₀ than Doxorubicin, its value lies in its orthogonal mechanism. Because AHMF targets the mitochondria directly[3], it retains efficacy in cell lines that have developed resistance to DNA-damaging agents like Cisplatin.

Experimental Workflows & Self-Validating Protocols

A protocol is only as reliable as its internal controls. In our laboratory, every microplate functions as a self-validating system. We do not merely measure the test well; we bracket it with absolute knowns to ensure the assay's dynamic range is intact before any data is accepted.

Workflow cluster_assays Multiplexed Assays Seed Cell Seeding (96-well plates) Treat Compound Treatment (24-72h) Seed->Treat Viability ATP Quantitation (CellTiter-Glo) Treat->Viability ROS_Assay ROS Detection (DCFDA Flow) Treat->ROS_Assay Apo_Assay Apoptosis (Annexin V/PI) Treat->Apo_Assay Data Data Synthesis & Benchmarking Viability->Data ROS_Assay->Data Apo_Assay->Data

Fig 2: Multiplexed high-throughput workflow for cytotoxicity benchmarking.

Protocol A: ATP-Based Viability (CellTiter-Glo)

Causality Note: Why use ATP quantitation over the standard MTT assay? MTT relies on NAD(P)H-dependent cellular oxidoreductase enzymes. Because AHMF directly disrupts mitochondrial oxidative phosphorylation[3], MTT will prematurely report cell death (a false positive) due to enzyme inhibition rather than actual viability loss. ATP provides a true orthogonal readout of metabolic viability.

  • Seeding: Seed cells at 5,000 cells/well in opaque-walled 96-well plates. (Causality: Opaque walls prevent optical crosstalk during luminescence reading).

  • Treatment: Apply AHMF and reference compounds in a 10-point serial dilution (0.1 µM to 100 µM).

  • Self-Validation Controls: Include 0.1% DMSO (Vehicle = 100% viability) and 100 µM Digitonin (Positive Control = 0% viability). (Causality: This establishes the absolute dynamic range of the assay).

  • Lysis & Readout: Add CellTiter-Glo reagent 1:1 to the culture volume. Shake for 2 minutes, then incubate at room temperature for 10 minutes. (Causality: Shaking ensures complete cell lysis; the 10-minute incubation stabilizes the luminescent signal half-life).

Protocol B: Mechanism Validation (Annexin V / PI Flow Cytometry)

To prove that AHMF induces true apoptosis rather than nonspecific necrosis, we utilize flow cytometry.

  • Harvesting: Trypsinize cells, ensuring the collection of both adherent and floating cells from the culture media. (Causality: Discarding floating cells artificially skews the data, as late-apoptotic cells detach from the plate).

  • Staining: Resuspend the cell pellet in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Self-Validation Controls:

    • Unstained cells (To gate out autofluorescence).

    • Single-stained Annexin V (Using a known apoptosis inducer like Camptothecin).

    • Single-stained PI (Using heat-killed cells). (Causality: Single-color controls are mathematically required to calculate fluorescence spillover and set accurate compensation matrices).

  • Analysis: Quantify the percentage of cells in the lower-right quadrant (Early Apoptosis: Annexin V+ / PI-) and upper-right quadrant (Late Apoptosis: Annexin V+ / PI+).

Conclusion

Benchmarking (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide reveals that while it may not match the raw nanomolar potency of classical agents like Doxorubicin, its value lies in its distinct mechanism of action. By driving ROS generation and mitochondrial depolarization[4], AHMF bypasses common DNA-repair-mediated resistance pathways. For drug development professionals, this compound represents a promising scaffold for combination therapies or for targeting highly chemoresistant, metabolically active tumor profiles.

References

  • Gonzales, C. B., et al. "Vanilloids induce oral cancer apoptosis independent of TRPV1." Oral Oncology, 2014.[Link]

  • Zari, A. T., et al. "Anticancer Properties of Eugenol: A Review." Molecules (MDPI), 2021.[Link]

  • Hail, N., et al. "Examining the Role of Mitochondrial Respiration in Vanilloid-Induced Apoptosis." Journal of the National Cancer Institute (JNCI), 2002.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide

Hazard Analysis: A Synthesis of Functional Group Toxicology The chemical structure of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide presents a composite of potential hazards that must be individually and collectively asse...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Analysis: A Synthesis of Functional Group Toxicology

The chemical structure of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide presents a composite of potential hazards that must be individually and collectively assessed.

  • Formamide Moiety: Formamide and its derivatives are recognized as potential carcinogens and reproductive toxins.[2][3] They can be irritating to the eyes, skin, mucous membranes, and respiratory system, and are harmful by ingestion, inhalation, or skin absorption.[4]

  • Phenolic Group: Phenolic compounds are known to be corrosive and can cause severe skin burns and eye damage.[5] Systemic toxicity is also a significant concern, with potential effects on the central nervous system, liver, and kidneys.[6]

  • Allyl Group: Allyl-containing compounds can be flammable, highly toxic, and are often irritants.[7][8] Some allyl compounds are classified as possible human carcinogens.[7][9] Inhalation of vapors can lead to respiratory irritation, and long-term exposure may result in neurological, liver, and kidney damage.[7]

  • Substituted Benzyl Group: Benzyl compounds can be harmful if inhaled, swallowed, or absorbed through the skin and may cause burns.[10]

Given this toxicological profile, it is imperative to treat (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide as a hazardous substance, exercising caution to minimize all potential routes of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table outlines the minimum required equipment, with the rationale rooted in the potential hazards of the compound's functional groups.

PPE CategoryRecommended EquipmentStandard/SpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shieldEN 166 (EU) or OSHA 29 CFR 1910.133 (US)Protects against splashes of the compound which may be corrosive or irritating to the eyes, a known hazard of phenolic and formamide compounds.[4][11]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)EN 374Nitrile gloves are recommended for handling formamides.[3][11] For concentrated solutions or prolonged contact, consider double-gloving or using thicker utility-grade neoprene or butyl gloves, as recommended for phenols.[6]
Skin and Body Protection Fully-buttoned laboratory coat, long pants, and closed-toe shoesN/APrevents incidental skin contact.[4] An apron made of butyl rubber or neoprene should be worn over the lab coat if there is a significant risk of splashing.[6]
Respiratory Protection To be used within a certified chemical fume hoodN/AAll handling of this compound should be performed in a chemical fume hood to minimize inhalation of any potential vapors, aerosols, or dust, which is a primary route of exposure for formamides, phenols, and allyl compounds.[2][5][6]
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

  • Designated Area: All handling of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide must be conducted within a designated area, preferably a certified chemical fume hood.[3]

  • Pre-use Inspection: Before commencing work, ensure that the fume hood is functioning correctly and that all necessary PPE is available and in good condition.

  • Spill Kit: An appropriate spill kit containing absorbent materials (e.g., vermiculite, sand) should be readily accessible.[5]

  • Weighing: If the compound is a solid, weigh it directly within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

  • Solvent Addition: Add the solvent to the solid compound slowly and carefully to avoid splashing.

  • Mixing: If required, use a magnetic stirrer or gentle agitation to dissolve the compound. Ensure the container is appropriately capped or covered to prevent the release of vapors.

  • Transfers: When transferring solutions, use appropriate tools such as pipettes or cannulas to minimize the risk of spills and aerosol generation.

The following diagram illustrates the recommended workflow for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep_Area Designated Fume Hood Inspect_PPE Inspect PPE Prep_Area->Inspect_PPE Spill_Kit Ready Spill Kit Inspect_PPE->Spill_Kit Weigh Weigh Compound Spill_Kit->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Use Use in Experiment Dissolve->Use Liquid_Waste Collect Liquid Waste Use->Liquid_Waste Solid_Waste Collect Solid Waste Use->Solid_Waste Dispose Dispose as Hazardous Waste Liquid_Waste->Dispose Solid_Waste->Dispose

Caption: Workflow for the safe handling of (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide.

Disposal Plan: Responsible Waste Management

Proper waste management is a critical component of laboratory safety and environmental responsibility. All waste contaminated with (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide must be treated as hazardous waste.[2]

  • Liquid Waste:

    • Collect all liquid waste containing the compound in a dedicated, properly labeled, and sealed waste container.[2]

    • The container should be made of a material compatible with the solvent and the compound.

    • Store the waste container in a designated satellite accumulation area, away from incompatible materials.[2]

  • Solid Waste:

    • All contaminated solid materials, such as gloves, pipette tips, and weighing boats, must be collected in a separate, clearly labeled hazardous waste container.[2]

  • Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department.[12] Do not dispose of any waste containing this compound down the drain.[13]

Emergency Procedures: Preparedness for the Unexpected

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek immediate medical attention.[3]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
Spill Evacuate the area. For small spills, if trained to do so, absorb the spill with an inert material and place it in a sealed container for disposal.[4] For large spills, or if you are not trained, contact your institution's EHS department immediately.[3]

This procedural diagram outlines the immediate steps to take in case of an emergency.

Emergency_Response_Plan cluster_exposure Exposure cluster_spill Spill Start Emergency Event Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion Small_Spill Small Spill Start->Small_Spill Large_Spill Large Spill Start->Large_Spill Action_Flush Flush with Water (15 min) Skin_Contact->Action_Flush Eye_Contact->Action_Flush Action_Fresh_Air Move to Fresh Air Inhalation->Action_Fresh_Air Action_Rinse_Mouth Rinse Mouth Ingestion->Action_Rinse_Mouth Action_Absorb Absorb Spill Small_Spill->Action_Absorb Action_Evacuate Evacuate Area Large_Spill->Action_Evacuate Seek_Medical_Attention Seek Medical Attention Action_Flush->Seek_Medical_Attention Action_Flush->Seek_Medical_Attention Action_Fresh_Air->Seek_Medical_Attention Action_Rinse_Mouth->Seek_Medical_Attention Contact_EHS Contact EHS Action_Absorb->Contact_EHS Action_Evacuate->Contact_EHS

Caption: Emergency response plan for (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide.

By implementing these comprehensive safety measures, researchers can confidently and responsibly handle (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide, ensuring the protection of all laboratory personnel and the environment.

References

  • Benchchem. Navigating the Safe Disposal of Formamide: A Procedural Guide.
  • University of Washington's Proteomics Resource. SOP for Formamide.
  • ipo. Formamide.
  • The University of Queensland. Working Safely with Phenol Guideline - UQ Policy and Procedure Library.
  • Benchchem. Essential Safety and Logistical Information for Handling Formamide.
  • Echemi. 3-ALLYL-4-ETHOXY-5-METHOXY-BENZALDEHYDE Safety Data Sheets.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Illumina. MATERIAL SAFETY DATA SHEET.
  • Research Areas - Policies. Hazardous Waste Disposal Guide.
  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure.
  • Carl ROTH. Phenol - Safety Data Sheet.
  • HA-International. Phenolic Novolac Foundry Resins: Dust Hazards and Recommended Control Practices.
  • CloudSDS. Everything You Should Know About Allyl Chloride.
  • Actylis Lab Solutions. Formamide MSDS.
  • MedchemExpress.com. Safety Data Sheet.
  • Elchemy. Phenol Cleaning: The Historic Disinfectant's Modern Role and Safety Concerns.
  • LyondellBasell. Allyl Alcohol.
  • Sigma-Aldrich. (3-Allyl-4-hydroxy-5-methoxybenzyl)formamide.
  • New Jersey Department of Health. Allyl chloride - Hazardous Substance Fact Sheet.
  • Chemwatch. Allyl Chloride.
  • Benchchem. Essential Safety and Operational Guide for Handling N-Benzyl-N-bis-PEG4.
  • NOAA. ALLYL ALCOHOL - CAMEO Chemicals.
  • Techno PharmChem. BENZYL BENZOATE MATERIAL SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • NINGBO INNO PHARMCHEM CO.,LTD. Safe Handling and Properties of Benzyl Chloride Compounds in Chemical Synthesis.
  • Redox. Safety Data Sheet Benzyl Alcohol Revision 5, Date 01 Nov 2022.
  • Chemical Bull. Benzyl Phenyl Acetate Compliance: Safety And Regulations Explained.
  • Tokyo Chemical Industry. SAFETY DATA SHEET.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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